Molybdenum chloride
Description
Significance of Molybdenum Coordination Chemistry in Modern Science
Molybdenum coordination chemistry plays a vital role in modern science, particularly in catalysis and materials science. Molybdenum is an essential cofactor in over 50 enzymes, including nitrogenase and sulfite (B76179) oxidase, which are critical for nitrogen, sulfur, and carbon metabolism. mdpi.com The ability of molybdenum to shuttle between oxidation states (+6, +5, and +4) and its oxophilic nature are key to its biological function and catalytic activity. mdpi.com
Beyond biological systems, molybdenum complexes are recognized for their efficiency as catalysts in various organic reactions, such as oxidation reactions using different oxygen donors like peroxides. mdpi.com Dioxo and oxodiperoxo molybdenum(VI) species are frequently employed in oxidation catalysis, including the epoxidation of olefins. mdpi.com Molybdenum-based catalysts are also significant in industrial processes like hydrodesulfurization and ammonia (B1221849) synthesis, facilitating critical electron transfer reactions. The ability of molybdenum to stabilize uncommon oxidation states, such as Mo²⁺ in cluster compounds, further expands the scope of studying metal-ligand interactions under reducing conditions.
Evolution of Research Perspectives on Molybdenum Chloride Systems
Research on this compound systems has evolved significantly over time, moving from basic synthesis and structural characterization to exploring their reactivity and diverse applications. Early research focused on preparing and understanding the fundamental properties of different molybdenum chlorides. For instance, compounds containing the [MoOCl₅]²⁻ ion were prepared as early as 1927, serving as starting materials in molybdenum(V) coordination chemistry, although their true identity was not fully established until much later. mdpi.com
The discovery and characterization of unique structures, such as the cluster-based Mo₆Cl₁₂ (molybdenum(II) chloride), which features metal-metal bonds and forms a polymeric structure based on Mo₆Cl₈⁴⁺ clusters, marked a significant shift in research perspectives. wikipedia.org This led to extensive studies on the synthesis and properties of cluster compounds derived from molybdenum chlorides.
More recently, research has focused on tailoring the properties of this compound complexes through the incorporation of various ligands to achieve specific reactivity and selectivity, particularly in catalytic applications like olefin metathesis. researchgate.netnih.govnih.gov The exploration of molybdenum chlorides in molten salts for applications in nuclear waste reprocessing and methane (B114726) activation also highlights the evolving research landscape. researchgate.netaip.orgresearchgate.net
Scope and Research Trajectories within Molybdenum Halide Chemistry
The scope of research within molybdenum halide chemistry is broad and continues to expand. Current research trajectories include:
Catalysis: Molybdenum chlorides and their complexes are extensively studied as catalysts for a wide range of reactions, including olefin metathesis, oxidation, reduction, and C-C bond formation. researchgate.netnih.govnih.govacs.orgresearchgate.netresearchgate.net The development of catalyst-controlled stereoselective processes using molybdenum monoaryloxide chloride complexes is a notable recent advance. researchgate.netnih.govnih.gov
Materials Science: Molybdenum chlorides are used as precursors for synthesizing various molybdenum-based materials with unique electrical, optical, and magnetic properties. ontosight.aiontosight.ai This includes the preparation of thin films, nanoparticles, and nanostructured materials, as well as their application in battery technology and optoelectronic devices. ontosight.aiacs.orgmdpi.comresearchgate.netcsic.es Research on this compound double perovskites, for example, explores dimensionality control for tuning optical and magnetic properties. rsc.orgjncasr.ac.in
Coordination Chemistry: Fundamental studies on the coordination behavior of molybdenum chlorides with different ligands remain crucial for designing new complexes with desired properties. mdpi.comcymitquimica.comtandfonline.comacs.orgacs.org This includes investigating the formation of complexes in various media, such as molten salts and organic solvents. researchgate.netaip.orgresearchgate.net
Cluster Chemistry: The study of this compound clusters, particularly those with octahedral frameworks like Mo₆Cl₁₂, continues to be an active area, leading to the development of new cluster derivatives and exploration of their unique properties and potential applications, including in photodynamic therapy and as molecular wires. wikipedia.orgacs.orgcsic.esoup.comacs.orgresearchgate.netrsc.org
These research trajectories underscore the versatility of molybdenum chlorides and their continued importance in advancing various fields of science and technology.
Structure
2D Structure
Properties
CAS No. |
11119-46-3 |
|---|---|
Molecular Formula |
Cl6Mo-6 |
Molecular Weight |
308.7 g/mol |
IUPAC Name |
molybdenum;hexachloride |
InChI |
InChI=1S/6ClH.Mo/h6*1H;/p-6 |
InChI Key |
DBGPLCIFYUHWKA-UHFFFAOYSA-H |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mo] |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mo] |
Appearance |
Solid powder |
Other CAS No. |
13706-19-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Molybdenum chloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Molybdenum Chlorides
Diverse Synthetic Routes to Molybdenum Chloride Derivatives
The preparative chemistry of molybdenum chlorides is rich and varied, employing a range of reactants and conditions to achieve the desired products. The choice of synthetic methodology is dictated by the targeted oxidation state of the molybdenum, with oxidative chlorination being a common route to higher oxidation states and reductive methods being employed for the synthesis of lower oxidation state species.
The synthesis of molybdenum chlorides in high oxidation states, particularly +5 and +6, serves as the entry point to a vast range of molybdenum chemistry. These compounds are valuable precursors for the synthesis of other molybdenum derivatives and find applications as catalysts and reagents in organic synthesis.
Molybdenum(V) chloride (MoCl₅) is a dark, volatile solid that is a key starting material in molybdenum chemistry. chemeurope.com It is typically prepared through the direct chlorination of molybdenum metal at elevated temperatures. chemeurope.comwikipedia.orgchemicalbook.com An alternative route involves the chlorination of molybdenum(VI) oxide (MoO₃). chemeurope.comwikipedia.orgsigmaaldrich.com In the solid state, molybdenum(V) chloride exists as a dimer, Mo₂Cl₁₀, with a structure featuring two molybdenum centers bridged by two chloride ligands. chemeurope.com In the gas phase, this dimer partially dissociates into the monomeric, paramagnetic MoCl₅ molecule. chemeurope.com
Molybdenum(V) chloride is a potent Lewis acid and readily forms adducts with various ligands. wikipedia.org For instance, it reacts with chloride ions to form the hexachloromolybdate(V) anion, [MoCl₆]⁻. wikipedia.org Its utility extends to organic synthesis, where it is used in chlorination, deoxygenation, and oxidative coupling reactions. wikipedia.org
Table 1: Synthetic Routes to Molybdenum(V) Chloride
| Starting Material | Reagent | Product | Reference(s) |
|---|---|---|---|
| Molybdenum (Mo) | Chlorine (Cl₂) | Molybdenum(V) Chloride (MoCl₅) | wikipedia.org, chemeurope.com, chemicalbook.com |
| Molybdenum(VI) Oxide (MoO₃) | Chlorine (Cl₂) | Molybdenum(V) Chloride (MoCl₅) | wikipedia.org, chemeurope.com |
| Molybdenum(VI) Oxide (MoO₃) | Thionyl chloride (SOCl₂) | Molybdenum(V) Chloride (MoCl₅) | sigmaaldrich.com |
Molybdenum(VI) forms several stable oxychlorides, most notably molybdenum(VI) oxytetrachloride (MoOCl₄) and molybdenum(VI) dichloride dioxide (MoO₂Cl₂). ias.ac.in These compounds are important precursors for the synthesis of other molybdenum complexes and have applications in catalysis.
Molybdenum(VI) oxytetrachloride is a thermally unstable, dark green solid. wikipedia.org It can be synthesized by the reaction of molybdenum(V) chloride with oxygen. wikipedia.org Another preparative method involves the chlorination of molybdenum trioxide. wikipedia.org
Molybdenum(VI) dichloride dioxide is a yellow, diamagnetic solid. wikipedia.org It can be prepared through the chlorination of molybdenum dioxide (MoO₂) or molybdenum trioxide (MoO₃). wikipedia.orgtrea.com Another synthetic route involves the reaction of molybdenum(VI) oxytetrachloride with a source of oxygen, such as bis(trimethylsilyl) ether. wikipedia.org Gaseous MoO₂Cl₂ is monomeric, but it polymerizes upon condensation. wikipedia.org
Table 2: Synthetic Routes to Molybdenum(VI) Oxychlorides
| Product | Starting Material | Reagent(s) | Reference(s) |
|---|---|---|---|
| Molybdenum(VI) Oxytetrachloride (MoOCl₄) | Molybdenum(V) Chloride (MoCl₅) | Oxygen (O₂) | wikipedia.org |
| Molybdenum(VI) Oxytetrachloride (MoOCl₄) | Molybdenum(VI) Oxide (MoO₃) | Thionyl chloride (SOCl₂) | wikipedia.org |
| Molybdenum(VI) Dichloride Dioxide (MoO₂Cl₂) | Molybdenum(IV) Oxide (MoO₂) | Chlorine (Cl₂) | wikipedia.org, trea.com |
| Molybdenum(VI) Dichloride Dioxide (MoO₂Cl₂) | Molybdenum(VI) Oxide (MoO₃) | Chlorine (Cl₂) | wikipedia.org, google.com |
| Molybdenum(VI) Dichloride Dioxide (MoO₂Cl₂) | Molybdenum(VI) Oxytetrachloride (MoOCl₄) | Bis(trimethylsilyl) ether (O(Si(CH₃)₃)₂) | wikipedia.org |
The synthesis of molybdenum chlorides in lower oxidation states, such as +4, +3, and +2, requires reductive methods starting from higher oxidation state precursors, typically molybdenum(V) chloride. These lower-valent compounds often exhibit interesting structural features, including metal-metal bonding and cluster formation.
Molybdenum(IV) chloride (MoCl₄) can be prepared by the reduction of molybdenum(V) chloride. A common method involves the use of acetonitrile (B52724) as a reducing agent, which affords an orange acetonitrile complex, MoCl₄(CH₃CN)₂. wikipedia.org This complex can then be used as a precursor to other molybdenum(IV) compounds. wikipedia.org The reduction of MoCl₅ can also be achieved using tin powder in diethyl ether. wikipedia.org A more recent method utilizes dimethylphenylsilane (B1631080) as a reducing agent, providing a clean and quantitative route to MoCl₄. rsc.org
Molybdenum(III) chloride (MoCl₃) exists as purple crystals and can be synthesized by the reduction of molybdenum(V) chloride with hydrogen. wikipedia.org A higher yield can be obtained using anhydrous tin(II) chloride as the reducing agent. wikipedia.org The reduction of MoCl₅ with tin powder in diethyl ether can also yield MoCl₃ complexes. wikipedia.org Furthermore, vigorous stirring of MoCl₄ with dimethylphenylsilane leads to the formation of MoCl₃. rsc.org
Table 3: Reduction of Molybdenum(V) Chloride
| Product | Reducing Agent | Solvent | Reference(s) |
|---|---|---|---|
| Molybdenum(IV) Chloride complex (MoCl₄(CH₃CN)₂) | Acetonitrile | Acetonitrile | wikipedia.org |
| Molybdenum(IV) Chloride complex (MoCl₄((CH₃CH₂)₂O)₂) | Tin | Diethyl ether | wikipedia.org |
| Molybdenum(IV) Chloride (MoCl₄) | Dimethylphenylsilane | Toluene | rsc.org |
| Molybdenum(III) Chloride (MoCl₃) | Hydrogen (H₂) | Not specified | wikipedia.org |
| Molybdenum(III) Chloride (MoCl₃) | Tin(II) chloride (SnCl₂) | Not specified | wikipedia.org |
| Molybdenum(III) Chloride complex (MoCl₃((CH₃CH₂)₂O)₃) | Tin | Diethyl ether | wikipedia.org |
| Molybdenum(III) Chloride (MoCl₃) | Dimethylphenylsilane | Toluene | rsc.org |
Molybdenum(II) chloride is known to form cluster compounds, with the most well-known being Mo₆Cl₁₂. wikipedia.org This compound is prepared by the reaction of molybdenum(V) chloride with molybdenum metal in a tube furnace at high temperatures (600–650 °C). wikipedia.org This reaction proceeds through the intermediate formation of MoCl₃ and MoCl₄, which are further reduced by the excess molybdenum metal. wikipedia.org The structure of Mo₆Cl₁₂ is based on an octahedral core of six molybdenum atoms (Mo₆¹²⁺). wikipedia.org This cluster core is retained in many subsequent reactions. For example, heating Mo₆Cl₁₂ in concentrated hydrochloric acid yields (H₃O)₂[Mo₆Cl₁₄]. wikipedia.org
Table 4: Synthesis of Molybdenum(II) Cluster Chloride
| Starting Materials | Product | Conditions | Reference(s) |
|---|---|---|---|
| Molybdenum(V) Chloride (MoCl₅) and Molybdenum (Mo) | Molybdenum(II) Chloride Cluster (Mo₆Cl₁₂) | Tube furnace, 600–650 °C | wikipedia.org |
Advanced Synthetic Techniques for this compound-Derived Materials
Recent advancements in materials science have leveraged molybdenum chlorides as versatile precursors for the synthesis of a range of functional materials. Techniques such as Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and solution-phase synthesis have been effectively employed to create thin films and nanostructures with tailored properties.
Molybdenum pentachloride (MoCl₅) is a key precursor in both CVD and ALD for the synthesis of two-dimensional (2D) molybdenum disulfide (MoS₂) films, a material with significant potential in electronics and optoelectronics. nih.govgoogle.comnih.govkrasheninnikov.de
In Chemical Vapor Deposition (CVD) , MoCl₅ is typically used in conjunction with a sulfur source, such as elemental sulfur (S₈), to grow MoS₂ flakes. nih.govnih.gov This method offers the advantage of producing large single-crystal grains of MoS₂. nih.gov However, the use of MoCl₅ poses some hazards due to its sensitivity to air and toxicity. nih.gov Nonthermal plasma-enhanced CVD (PECVD) has been demonstrated as a rapid, single-step process for synthesizing MoS₂ films using MoCl₅ and elemental sulfur, with process times of only a few minutes. nih.gov By adjusting precursor concentrations, the deposition can be controlled to yield either few-layer 2D films or films with nanoparticle-like features. nih.gov
Atomic Layer Deposition (ALD) provides precise, atomic-level control over film thickness, which is crucial for fabricating uniform, large-area MoS₂ films. rsc.orgscispace.com The ALD process for MoS₂ involves the sequential and self-limiting reactions of MoCl₅ and hydrogen sulfide (B99878) (H₂S) precursors. nih.govrsc.org This technique allows for the growth of crystalline MoS₂ films, although in some cases, post-deposition annealing or high deposition temperatures (above 500 °C) are necessary to achieve high-quality films. iastate.edu A notable advantage of using MoCl₅ in high-temperature ALD is the creation of a resilient ALD window between 700 and 900 °C, which allows for the reproducible growth of monolayer MoS₂ films. nih.gov The growth rate is reduced after the first monolayer is deposited, making the process less sensitive to variations in the number of cycles. nih.gov
Comparison of CVD and ALD using this compound Precursors for MoS₂ Synthesis
| Technique | Molybdenum Precursor | Sulfur Precursor | Typical Growth Temperature | Key Advantages | Challenges |
|---|---|---|---|---|---|
| Chemical Vapor Deposition (CVD) | Molybdenum Pentachloride (MoCl₅) | Elemental Sulfur (S₈), Hydrogen Sulfide (H₂S) | 450 - 850 °C nih.gov | Large single-crystal grains nih.gov, Fast growth with PECVD nih.gov | Air-sensitivity and toxicity of MoCl₅ nih.gov, Less precise thickness control |
| Atomic Layer Deposition (ALD) | Molybdenum Pentachloride (MoCl₅) | Hydrogen Sulfide (H₂S) | 300 - 900 °C nih.govrsc.org | Precise thickness control rsc.org, Large-area uniformity nih.gov, Reproducible monolayer growth nih.gov | Potential need for high temperatures or post-annealing for high crystallinity iastate.edu, Slower deposition rate |
The synthesis of this compound nanostructures directly in the solution phase is an area of growing interest. Research has demonstrated the formation of discrete this compound cluster compounds in solution. For instance, synthetic procedures have been developed to produce tetranuclear molybdenum clusters with the formula Mo₄Cl₈(PR₃)₄ in high yields. acs.org
More recently, the confined space within the van der Waals gap of bilayer graphene has been utilized as a nano-reactor to create unique 2D this compound nanostructures. nih.govrsc.org In this method, molybdenum pentachloride (MoCl₅) is intercalated into bilayer graphene at elevated temperatures. nih.gov This process leads to the formation of novel nanostructures, including MoCl₃ networks, MoCl₂ chains, and Mo₅Cl₁₀ rings, which exhibit significant lattice distortions not observed in their bulk counterparts. nih.govrsc.org While this is not a traditional solution-phase synthesis, it highlights a method for producing this compound nanostructures with unique atomic arrangements.
Mechanistic Investigations of this compound Transformations
Understanding the reactivity of molybdenum chlorides with various ligands is fundamental to controlling their chemical transformations and designing new materials. The interaction with donor molecules containing oxygen, nitrogen, and sulfur atoms leads to a rich coordination chemistry.
Molybdenum chlorides, particularly MoCl₅, are strong Lewis acids and readily react with a variety of donor ligands. These reactions can involve simple adduct formation, reduction of the molybdenum center, or more complex bond activation processes.
Molybdenum chlorides form stable complexes with various oxygen-containing organic molecules.
Ethers : Molybdenum pentachloride is stable in diethyl ether, and its reduction can lead to the formation of ether complexes of lower oxidation states. For example, reduction with metallic tin can yield tetrachlorobis(diethyl ether)molybdenum(IV) (MoCl₄(OEt₂)₂) and trichlorotris(tetrahydrofuran)molybdenum(III) (MoCl₃(THF)₃). acs.org The MoCl₄(THF)₂ complex is a useful precursor for other molybdenum compounds. researchgate.net
Sulfones : The reaction of MoCl₅ with sulfones (R₂SO₂) can lead to either Mo(V) or Mo(IV) complexes, depending on the nature of the organic substituents (R). acs.org For instance, with 2,5-dihydrothiophene-1,1-dioxide, a mononuclear Mo(V) complex, MoCl₅L, is formed. rsc.orgacs.org In contrast, reactions with dimethylsulfone, diethylsulfone, and diphenylsulfone result in the formation of Mo(IV) complexes with the general formula MoCl₄L₂, accompanied by the reduction of the molybdenum center. rsc.orgacs.org
Phosphine (B1218219) Oxides : Phosphine oxides (R₃PO) act as hard Lewis bases and coordinate to metal centers through the oxygen atom. They can form stable complexes with molybdenum chlorides. For example, complexes such as cis-WCl₄(OPPh₃)₂ have been characterized, and similar coordination is expected with molybdenum chlorides. The formation of these complexes can sometimes occur unintentionally through the air-oxidation of phosphine ligands.
Coordination Complexes of Molybdenum Chlorides with Oxygen Donor Ligands
| Ligand Type | Example Ligand | This compound Precursor | Resulting Complex | Molybdenum Oxidation State | Reference |
|---|---|---|---|---|---|
| Ether | Diethyl ether (OEt₂) | MoCl₅ (reduced) | MoCl₄(OEt₂)₂ | IV | acs.org |
| Ether | Tetrahydrofuran (THF) | MoCl₅ (reduced) | MoCl₃(THF)₃ | III | acs.org |
| Sulfone | 2,5-dihydrothiophene-1,1-dioxide | MoCl₅ | MoCl₅(C₄H₄SO₂) | V | rsc.orgacs.org |
| Sulfone | Dimethylsulfone (Me₂SO₂) | MoCl₅ | MoCl₄(Me₂SO₂)₂ | IV | rsc.orgacs.org |
| Phosphine Oxide | Triphenylphosphine oxide (Ph₃PO) | This compound | Expected formation of [MoClₓ(OPPh₃)y] | - |
Amines : The reactions of molybdenum pentachloride with amines are often complex and can lead to a variety of products depending on the amine's structure (primary, secondary, or tertiary). acs.org With primary amines like cyclohexylamine (B46788) (CyNH₂) and tert-butylamine (B42293) (tBuNH₂), Mo(VI) chloride imido complexes of the type [MoCl₄(NR)]₂ are formed. acs.org Secondary amines such as diethylamine (B46881) (NHEt₂) can undergo dehydrogenative oxidation. The reaction with Et₂NSiMe₃ affords the chloride-amide complex [MoCl₄(NEt₂)]. acs.org Tertiary amines can also undergo C-H bond activation. acs.org
Thiocyanates : Molybdenum in its +5 oxidation state forms colored complexes with the thiocyanate (B1210189) ion (SCN⁻). Spectrophotometric studies have shown that in acidic aqueous solutions, a series of Mo(V)-thiocyanate complexes can form. The reaction mechanism is suggested to be a three-stage complexing reaction, forming complexes with Mo:SCN ratios of 1:1, 1:2, and 1:3. The stability and composition of these complexes are highly dependent on the acidic medium. While some studies suggest the colored species may involve Mo(VI), it is widely accepted that Mo(V) forms stable thiocyanate complexes.
Reactivity with Organic and Inorganic Ligands
Ligand Substitution Kinetics and Mechanisms
Ligand substitution is a fundamental class of reactions in coordination chemistry where one ligand in a complex is replaced by another. libretexts.org The mechanisms of these reactions for this compound complexes, as with other transition metal complexes, can generally be classified along a spectrum from dissociative (D) to associative (A), including an intermediate interchange (I) mechanism. libretexts.org
In a dissociative mechanism , the rate-determining step is the cleavage of the bond between the metal center and the leaving group, forming a lower-coordination intermediate. This intermediate then rapidly reacts with the incoming ligand. solubilityofthings.com Conversely, in an associative mechanism , the incoming ligand first forms a bond with the metal center, creating a higher-coordination intermediate, after which the leaving group departs. libretexts.org The interchange mechanism is a concerted process where bond-making and bond-breaking occur simultaneously, without a detectable intermediate. nih.gov
Research into molybdenum complexes has provided insights into these pathways. For instance, studies on η-allyl molybdenum(II) complexes have shown that initial substitution is followed by reduction. rsc.org Furthermore, investigations into certain molybdenum(0) products have demonstrated rapid dissociative exchange of phosphine ligands at elevated temperatures. rsc.org
Kinetic studies on Mo(III) complexes, such as Mo(N[tBu]Ar)₃, binding with various nitriles (RCN) have revealed that activation parameters are critically dependent on the nature of the incoming ligand. acs.org This suggests a mechanistic dichotomy where associative and competing dissociative pathways may be at play. acs.org For these Mo(III) systems, the free energies of activation (ΔG‡) were found to be relatively constant, while the activation enthalpies (ΔH‡) and entropies (ΔS‡) varied significantly, indicating a complex interplay of steric and electronic factors that control the reaction mechanism. acs.org
| Incoming Ligand (RCN) | Activation Enthalpy (ΔH‡) (kcal·mol⁻¹) | Activation Entropy (ΔS‡) (cal·mol⁻¹·K⁻¹) |
|---|---|---|
| PhCN | 5.0 | -21 |
| 4-F-PhCN | 4.5 | -23 |
| 4-CF₃-PhCN | 5.8 | -18 |
| tBuCN | 5.0 | -22 |
Data sourced from kinetic studies on Mo(III) complexes, illustrating the influence of the nitrile substituent on activation parameters. acs.org
In aqueous acidic solutions, the speciation of Molybdenum(VI) involves ligand substitution with chloride ions. acs.org At low pH, protonated molybdic acid undergoes rapid, stepwise complex formation with chloride, eventually forming species like MoO₂Cl₂. acs.org
Role of this compound in Halogen Exchange Reactions
Molybdenum chlorides, particularly molybdenum(V) chloride (MoCl₅), serve as effective reagents for halogen exchange reactions, a process that swaps one halogen atom for another in a substrate. acs.orgwikipedia.org This transformation is valuable in organic synthesis for converting more readily available but less reactive organic halides into more reactive counterparts. science.gov
A primary application of this chemistry is in the conversion of alkyl bromides and iodides to their corresponding chlorides. Molybdenum(V) chloride can facilitate this halogen interchange. acs.org The reaction involves the transfer of a chloride ligand from the molybdenum center to the organic substrate, with the concurrent transfer of the original halide from the substrate to the molybdenum.
Molybdenum chlorides themselves can undergo halogen exchange. A notable example is the synthesis of molybdenum(IV) bromide (MoBr₄) from molybdenum(V) chloride. This is achieved by treating MoCl₅ with hydrogen bromide (HBr), which results in the exchange of chloride ligands for bromide ligands. wikipedia.org The reaction proceeds as follows:
2 MoCl₅ + 10 HBr → 2 MoBr₄ + 10 HCl + Br₂
This reaction proceeds through an unstable molybdenum(V) bromide intermediate, which subsequently releases bromine at room temperature to yield the more stable Mo(IV) species. wikipedia.org
| Substrate | Molybdenum Reagent | Halogen Source/Product | Product | Reaction Type |
|---|---|---|---|---|
| Alkyl Bromide (R-Br) | MoCl₅ | Chloride (from MoCl₅) | Alkyl Chloride (R-Cl) | Interchange |
| Alkyl Iodide (R-I) | MoCl₅ | Chloride (from MoCl₅) | Alkyl Chloride (R-Cl) | Interchange |
| Molybdenum(V) Chloride | - | Hydrogen Bromide (HBr) | Molybdenum(IV) Bromide | Ligand Exchange |
This table summarizes the utility of this compound in facilitating halogen exchange for both organic substrates and in the transformation of the metal halide itself. acs.orgwikipedia.org
The Lewis acidic nature of MoCl₅ is a key factor in its reactivity, allowing it to coordinate with the halide of the organic substrate and facilitate the exchange process. wikipedia.org
Coordination Chemistry and Structural Elucidation of Molybdenum Chloride Complexes
Fundamental Principles of Molybdenum-Chlorine Bonding and Ligand Field Theory
The interaction between molybdenum and chlorine is characterized by a significant degree of covalent bonding, a consequence of the comparable electronegativity values of the two elements. Molybdenum, a transition metal, possesses nine valence atomic orbitals (five nd, one (n+1)s, and three (n+1)p) that are suitable for forming bonding interactions with ligands. wikipedia.org The nature of the molybdenum-chlorine bond cannot be simplified by the octet rule, which is primarily applicable to main group elements; the involvement of molybdenum's d-orbitals leads to more complex bonding scenarios. quora.com
Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure and properties of molybdenum chloride complexes. wikipedia.orgbritannica.com LFT evolved from combining molecular orbital theory and crystal field theory. wikipedia.org It describes how the interaction between the molybdenum metal center and the chloride ligands affects the degeneracy of the metal's d-orbitals. wikipedia.orgresearchgate.net In an octahedral complex, for instance, the six chloride ligands create a "ligand field" that splits the five d-orbitals into two distinct energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.org
The magnitude of this energy splitting, denoted as Δo (the orbital ligand field parameter), is influenced by the nature of the ligands. britannica.com Ligands that interact weakly with the metal's orbitals are termed weak-field ligands, resulting in a small Δo, while strong-field ligands interact more significantly, leading to a large Δo. britannica.com This energy gap is crucial in determining the magnetic properties and electronic spectra of the complex. For molybdenum, with its accessible range of oxidation states, the interplay between the metal's d-electron count and the ligand field generated by the chloride ions dictates the resulting complex's geometry, stability, and reactivity. wikipedia.org
Structural Diversity of this compound Complexes Across Oxidation States
The versatile redox chemistry of molybdenum allows it to form chloride complexes in numerous oxidation states, from +2 to +6. wikipedia.org This diversity in oxidation state, coupled with molybdenum's tendency to form metal-metal bonds, gives rise to a remarkable variety of structural motifs, ranging from simple mononuclear species to intricate polymeric and cluster architectures.
In higher oxidation states, particularly Mo(V) and Mo(VI), molybdenum readily forms mononuclear octahedral complexes. A prevalent structural feature in Mo(V) chemistry is the MoO³⁺ core, which significantly influences the geometry of the resulting complexes. mdpi.com The pentachloridooxomolybdate(V) anion, [MoOCl₅]²⁻, is a classic example. X-ray structure analysis reveals a distorted octahedral geometry around the molybdenum center. The Mo=O bond is characteristically short, while the Mo-Cl bond trans to the oxo ligand is significantly elongated compared to the four equatorial Mo-Cl bonds, a phenomenon known as the trans influence. mdpi.com
Another common mononuclear species is the [MoOCl₄(H₂O)]⁻ complex, which is dominant in concentrated hydrochloric acid solutions of MoCl₅. nih.govresearchgate.net In this complex, the molybdenum atom is also in a distorted octahedral environment, coordinated to an oxygen atom, four chlorine atoms, and one water molecule. nih.govresearchgate.net
| Complex Ion | Mo=O Bond Length (Å) | Mo-Cl (equatorial) Bond Length (Å) | Mo-Cl (axial, trans to O) Bond Length (Å) | Mo-OH₂ Bond Length (Å) |
|---|---|---|---|---|
| [MoOCl₅]²⁻ | 1.665(3) | 2.3845(8) - 2.4072(8) | 2.6038(10) | N/A |
| [MoOCl₄(H₂O)]⁻ | 1.66(2) | 2.38(2) | N/A | 2.30(2) |
Data sourced from references mdpi.comnih.gov.
Molybdenum(VI) also forms mononuclear oxychloride complexes, such as adducts of MoO₂Cl₂ with neutral donor ligands. These typically feature a distorted octahedral geometry with the two oxo ligands in a cis arrangement. researchgate.net
In lower and intermediate oxidation states, molybdenum chlorides exhibit a strong tendency to form structures containing Mo-Mo bonds and bridging chloride ligands, leading to oligomeric and polymeric arrangements.
Molybdenum(V) Chloride (MoCl₅): In the solid state, MoCl₅ exists as a dimer, Mo₂Cl₁₀. The structure consists of two MoCl₆ octahedra sharing an edge, with two chlorine atoms acting as bridges between the two molybdenum centers. wikipedia.orgmaterialsproject.org
Molybdenum(IV) Chloride (MoCl₄): This compound adopts a polymeric structure where each molybdenum atom is octahedrally coordinated and shares edges with neighboring MoCl₆ octahedra to form infinite chains. wikipedia.org
Molybdenum(III) Chloride (MoCl₃): MoCl₃ exists in at least two polymorphic forms. The α-polymorph has a structure similar to aluminum chloride (AlCl₃), where molybdenum exhibits octahedral coordination within a layered crystal lattice. wikipedia.orgwikipedia.org
Molybdenum(II) Chloride (MoCl₂): Rather than a simple ionic lattice, the compound with the empirical formula MoCl₂ is a cluster-based polymer, more accurately represented as Mo₆Cl₁₂. This structure is built from Mo₆Cl₈⁴⁺ cluster units linked by additional chloride ligands. wikipedia.orgwikipedia.org
One of the most remarkable structures in this compound chemistry is the dianion [Mo₆Cl₁₄]²⁻. This species is derived from the neutral Mo₆Cl₁₂ cluster. wikipedia.org The core of the [Mo₆Cl₁₄]²⁻ anion is an octahedron of six molybdenum atoms (Mo₆ core). wikipedia.orgresearchgate.net This metal cluster is further coordinated by chloride ligands in two different modes:
Eight chloride ions are positioned above the faces of the Mo₆ octahedron, acting as triply bridging (μ₃) ligands. These are often referred to as "inner" ligands, forming a {Mo₆Cl₈}⁴⁺ core. wikipedia.orgnih.gov
Six additional chloride ions are bonded terminally, one to each molybdenum atom, in apical or "ausser" positions. wikipedia.orgresearchgate.net
Spectroscopic Characterization of this compound Coordination Environments
Spectroscopic techniques are indispensable for elucidating the structure and bonding within this compound complexes. Among these, vibrational spectroscopy provides direct insight into the nature of the Mo-Cl and other coordinate bonds.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for characterizing this compound compounds. researchgate.netresearchgate.net The technique probes the vibrational modes of a molecule, and the frequencies of these vibrations are sensitive to factors such as bond strength, atomic masses, and molecular geometry. smu.edukhanacademy.org The analysis of vibrational spectra allows for the identification of specific functional groups and provides evidence for the coordination environment of the molybdenum center. mdpi.commdpi.com
In the context of this compound chemistry, FTIR spectra can reveal characteristic stretching frequencies for Mo-Cl bonds. These vibrations provide information about the coordination and bridging modes of the chloride ligands. Furthermore, in oxochloride complexes, the strong Mo=O bond gives rise to a very intense and characteristic absorption band, typically found in the 900-1000 cm⁻¹ region. researchgate.net The position of this band is sensitive to the other ligands coordinated to the metal.
For complex cluster compounds like (H₃O)₂[Mo₆(μ₃-Cl)₈Cl₆]·6H₂O, FTIR is used as a key characterization method to confirm the integrity of the cluster core after synthesis. nih.govacs.org The spectrum displays the vibrational modes associated with the {Mo₆Cl₈}⁴⁺ core and the terminal Mo-Cl bonds. By decomposing the complex delocalized normal vibrational modes into local bond stretching vibrations, a more detailed understanding of the bonding within the molecule can be achieved. smu.eduadvancedsciencenews.com
| Complex Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|---|
| Oxomolybdenum(V) Complexes | ν(Mo=O) | 960 - 1000 | Indicates the presence of a terminal molybdenyl group. researchgate.net |
| Dinuclear Mo(V) Complexes | ν(Mo-O-Mo) | ~802 | Characteristic of a single oxygen bridge. researchgate.net |
| Dinuclear Mo(V) Complexes | ν(Mo-(μ-O)₂-Mo) | ~738 | Characteristic of a double oxygen bridge. researchgate.net |
| General this compound Complexes | ν(Mo-Cl) | 200 - 400 | Relates to terminal and bridging Mo-Cl bonds. The exact frequency depends on the overall structure and oxidation state. |
Data sourced from references researchgate.net. Note: The ν(Mo-Cl) range is a general approximation as specific values are highly dependent on the individual complex.
Electronic Absorption Spectroscopy for Oxidation State and Speciation
Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, serves as a powerful tool for characterizing the oxidation state and speciation of this compound complexes in solution. The position and intensity of absorption bands are sensitive to the electronic structure of the molybdenum center, which is influenced by its oxidation state, coordination number, and the nature of the surrounding ligands.
Molybdenum(VI) species in chloride media have been extensively studied using UV spectroscopy. In hydrochloric acid solutions, Mo(VI) exists as a complex mixture of monomeric and polymeric species, the distribution of which is highly dependent on the concentrations of both molybdenum and acid. At low molybdenum concentrations (e.g., 0.1 mM) in HCl, monomeric Mo(VI) species are predominant. researchgate.net As the HCl concentration increases, the UV spectra show a dominant peak around 226 nm that grows in intensity, along with the formation of a shoulder between 250 and 270 nm at high HCl concentrations. These spectral changes are attributed to the formation of various chloro- and oxochloro- species. Chemometric analysis of UV spectra has been employed to identify major monomeric species such as H₂MoO₄, H₃MoO₄⁺, H₃MoO₄Cl, MoO₂Cl₂, and MoO₂Cl₃⁻. researchgate.net
At higher molybdenum concentrations, the formation of polynuclear species becomes significant. For instance, at Mo concentrations above 20 mM in 1–4.5 M HCl, cationic dinuclear species are observed. researchgate.net The appearance of a characteristic absorption peak around 245 nm is attributed to the O–Mo–O bridge in cationic Mo dimers. researchgate.net
Molybdenum(V), with its d¹ electronic configuration, gives rise to distinct electronic spectra. The electronic absorption spectra of Mo(V) complexes often exhibit bands resulting from d-d transitions and ligand-to-metal charge transfer (LMCT). For axially distorted molybdenum(V) complexes, absorption bands below 18,000 cm⁻¹ are typically assigned to d-d transitions (dxy → dxz, dyz). nih.gov Bands in the visible region can be classified as either d-d transitions (type I, dxy → dx²–y²) or in-plane ligand-to-metal charge transfer (type II). nih.gov For instance, the electronic spectrum of the [MoOCl₅]²⁻ ion has been a subject of study, with its features helping to identify the species in solution.
The electronic spectra of molybdenum(III) (d³) chloro-complexes, such as [MoCl₆]³⁻, have also been characterized and are distinguishable from other oxidation states. mdpi.com The study of these spectra in various molten alkali chloride melts has provided insight into the coordination chemistry and stability of Mo(III) in such media.
Interactive Table: Selected UV-Vis Absorption Data for this compound Species.
| Molybdenum Species | Oxidation State | Solvent/Medium | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|---|
| Monomeric Mo(VI) species | +6 | 0.5–11 M HCl | ~226 | - | researchgate.net |
| MoO₂Cl₂ | +6 | >6 M HCl | Shoulder at 260-270 | - | researchgate.net |
| MoO₂Cl₃⁻ | +6 | >6 M HCl | Shoulder at 260-270 | - | researchgate.net |
| Dinuclear Mo(VI) species | +6 | 1 M HCl | 210, 245, 274 | - | researchgate.net |
| [MoOCl₃(bipy)] | +5 | Diffuse Reflectance | 333, 400, 450 (sh), 714 | - | nih.gov |
| [MoOCl₃(phen)] | +5 | Diffuse Reflectance | 328, 408, 455 (sh), 741 | - | nih.gov |
(sh) = shoulder
Advanced Structural Characterization Techniques (e.g., X-ray Diffraction, EXAFS)
While electronic spectroscopy provides valuable information about the electronic structure and speciation of this compound complexes in solution, a definitive understanding of their coordination chemistry requires detailed structural elucidation. Advanced techniques such as single-crystal X-ray diffraction and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy are indispensable for determining precise molecular geometries, bond lengths, and the local coordination environment of the molybdenum center.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most unambiguous structural information for crystalline this compound complexes. This technique has been instrumental in characterizing the solid-state structures of numerous this compound compounds, revealing details about their coordination polyhedra, bridging modes, and intermolecular interactions.
For example, the structure of molybdenum(V) chloride is known to exist as a dimer, Mo₂Cl₁₀, in the solid state. wikipedia.org In this structure, each molybdenum atom is octahedrally coordinated, with two chlorine atoms bridging the two metal centers. wikipedia.org The terminal Mo-Cl bond lengths are shorter than the bridging Mo-Cl bonds.
The structures of various oxochloride complexes of molybdenum(V) have also been determined. For instance, the anion in (PyH)₂[MoOCl₅] (where PyH is the pyridinium cation) exhibits a distorted octahedral geometry around the molybdenum atom. mdpi.com The Mo=O bond is significantly shorter than the Mo-Cl bonds, and the trans Mo-Cl bond is elongated due to the strong trans influence of the molybdenyl group. mdpi.com
Extended X-ray Absorption Fine Structure (EXAFS)
EXAFS is a powerful technique for determining the local atomic structure around a specific element in both crystalline and non-crystalline materials, including solutions. It is particularly valuable for studying the speciation of this compound complexes in aqueous solutions, where obtaining single crystals for diffraction studies can be challenging.
EXAFS studies on Mo(V) aqua-chloro complexes in hydrochloric acid solutions have provided detailed insights into their structure. In concentrated HCl (7.4–9.4 M), the mononuclear [MoOCl₄(H₂O)]⁻ complex is the dominant species. EXAFS data analysis revealed a Mo=O bond distance of approximately 1.66 Å and Mo-Cl bond distances of about 2.38 Å. researchgate.netnih.gov In more dilute HCl (1.7 M), a dinuclear species, [Mo₂O₄Cl₆-n(H₂O)n]ⁿ⁻⁴, with a double oxygen bridge becomes prevalent. For this complex, EXAFS analysis has determined average bond distances of Mo=O at ~1.67 Å, Mo-(μ-O) at ~1.93 Å, Mo-Cl at ~2.47 Å, and a Mo-Mo distance of ~2.56 Å. researchgate.netnih.gov
These studies demonstrate the complementary nature of X-ray diffraction and EXAFS. While diffraction provides highly precise structural data for solid compounds, EXAFS offers the unique ability to probe the local coordination environment of molybdenum ions in solution, enabling the characterization of different species in equilibrium.
Interactive Table: Selected Structural Parameters for this compound Complexes.
| Compound/Species | Technique | Mo Oxidation State | Coordination Geometry | Mo-Cl Bond Length (Å) | Other Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|---|---|
| Mo₂Cl₁₀ | X-ray Diffraction | +5 | Distorted Octahedral (dimer) | 2.26 (terminal), 2.54 (bridging) | - | materialsproject.org |
| [MoOCl₄(H₂O)]⁻ | EXAFS | +5 | Distorted Octahedral | 2.38 | Mo=O: 1.66; Mo-OH₂: 2.30 | researchgate.netnih.gov |
| [Mo₂O₄Cl₆-n(H₂O)n]ⁿ⁻⁴ | EXAFS | +5 | Dinuclear (dioxo-bridged) | 2.47 | Mo=O: 1.67; Mo-(μ-O): 1.93; Mo-Mo: 2.56 | researchgate.netnih.gov |
(eq) = equatorial, (ax) = axial
Catalytic Applications and Reaction Mechanisms Involving Molybdenum Chlorides
Molybdenum Chloride as a Lewis Acid Catalyst
Molybdenum chlorides, particularly molybdenum(V) chloride (MoCl₅), are recognized for their Lewis acidic character, enabling them to activate substrates and promote various reactions, including carbon-carbon bond formation, deoxygenation, and oxidative coupling.
Electrophilic Activation and C-C Bond Formation Reactions
Molybdenum(V) chloride acts as a Lewis acid catalyst in a wide array of carbon-carbon bond formation reactions. pharmaffiliates.comeurekaselect.com Its Lewis acidity allows it to coordinate with and activate various substrates, such as aldehydes, benzyl (B1604629) alcohols, glucals, and aminals, making them susceptible to attack by carbon nucleophiles. eurekaselect.comresearchgate.net This activation facilitates the formation of new carbon-carbon bonds, leading to the synthesis of diverse organic molecules. For instance, MoCl₅ has been reported to catalyze the reaction of benzylic alcohols with amides, as well as other C-C bond-forming transformations. researchgate.net Molybdenum(II) complexes, such as [Mo(CO)₄Br₂]₂ and Mo(CO)₃(MeCN)₂(SnCl₃)Cl, have also been shown to catalyze C-C bond-forming allylic substitution reactions with electron-rich aromatics and heteroaromatics under mild conditions. nih.gov These reactions highlight the utility of molybdenum chlorides in promoting electrophilic activation and subsequent C-C bond coupling.
Deoxygenation and Oxidative Coupling Reactions
Molybdenum chlorides are effective reagents for deoxygenation and oxidative coupling reactions in organic synthesis. Molybdenum(V) chloride is used for deoxygenation and oxidative coupling reactions. Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) is also known as an oxo-transfer catalyst capable of promoting both oxidation and reduction reactions, including the stereospecific deoxygenation of epoxides to alkenes. sigmaaldrich.com MoO₂Cl₂ can catalyze the chemoselective deoxygenation of N-oxides using triphenyl phosphines. ias.ac.in Deoxygenation of sulfoxides to sulfides has also been reported using MoO₂Cl₂(dmf)₂ in the presence of P(OPh)₃. ias.ac.in
Molybdenum(V) reagents, such as MoCl₅, are powerful oxidants employed in oxidative coupling reactions of electron-rich aryl moieties, leading to the formation of various cyclic and spiro-cyclic architectures, as well as heteronuclear structures. uni-mainz.de MoCl₅ has been successfully applied in intramolecular oxidative coupling reactions to form five-, six-, seven-, and eight-membered ring systems. uni-mainz.de The oxidative cyclization of 2-aryl-substituted cinnamates using MoCl₅ as the oxidant is another example, allowing the formation of phenanthrene (B1679779) carboxylates. nih.gov Mechanistic studies suggest that the initial step in some Mo(V)-mediated oxidative coupling reactions involves a single electron transfer (SET) from the activated arene to the Mo(V) center. uni-mainz.de MoCl₅ has also been used in a straightforward approach for performing oxidative coupling reactions of electron-rich benzene (B151609) derivatives in flow, yielding biphenyls. acs.org
This compound in Olefin Metathesis Catalysis
Molybdenum-based complexes, including those containing chloride ligands, are prominent catalysts in olefin metathesis, a powerful tool for carbon-carbon double bond redistribution.
Development of Molybdenum Monoaryloxide Chloride Catalysts
The development of catalyst-controlled stereoselective olefin metathesis has been a significant advancement in chemistry. nih.govresearchgate.netescholarship.orgnih.gov The incorporation of appropriate ligands in molybdenum, tungsten, and ruthenium complexes has enabled previously inaccessible reactivity and selectivity levels. nih.govresearchgate.netescholarship.orgnih.gov Molybdenum monoaryloxide chloride (MAC) complexes have emerged as a class of highly effective catalysts for Z-selective olefin metathesis reactions. nih.govresearchgate.netescholarship.orgnih.govmit.eduximo-inc.com These complexes can catalyze cross-metathesis (CM) reactions, including those involving challenging substrates like trifluoromethyl-substituted alkenes and Z-1,2-dihaloalkenes. nih.govresearchgate.netescholarship.orgnih.gov The synthesis of these catalysts often involves ligand exchange processes. nih.gov
Z-Selectivity in Olefin Metathesis Transformations
Molybdenum-based catalysts are particularly noted for their ability to achieve high Z-selectivity in olefin metathesis reactions. ximo-inc.combohrium.comsci-hub.se Molybdenum monoaryloxide chloride complexes, for instance, furnish higher energy (Z) isomers of trifluoromethyl-substituted alkenes through CM reactions. nih.govresearchgate.netescholarship.orgnih.gov They are also effective in promoting Z-selective transformations with Z-1,2-dichloro- and 1,2-dibromoethene, showing improved efficiency and selectivity compared to other systems. nih.govresearchgate.netescholarship.org The control of syn/anti isomer ratios and olefin coordination through ligand modification (e.g., using a small imido and a large aryloxide ligand) is crucial for achieving high Z selectivity with Mo-alkylidene catalysts. sci-hub.se
This compound in Energy-Related Catalysis
The conversion of simple, abundant molecules like methane (B114726) and the remediation of halogenated hydrocarbons are critical challenges in energy and environmental catalysis. Molybdenum chlorides have shown promise in addressing these issues.
Methane Activation in Molten Salt Systems
Methane pyrolysis (CH₄ → 2H₂ + C) is an attractive route for producing hydrogen and solid carbon, offering an alternative to steam methane reforming which generates CO₂. Molten salts have emerged as potential catalysts for this process, as they can mitigate coke formation, a common deactivation pathway for solid catalysts. While molten alkali chlorides like KCl are poor catalysts on their own, their activity can be significantly enhanced by the addition of certain transition metal chlorides. aip.orgescholarship.orgfigshare.comresearchgate.net
Recent research indicates that doping molten KCl with small amounts of molybdenum chlorides, specifically MoCl₅ and MoCl₄, can activate the melt for methane pyrolysis. aip.orgescholarship.orgfigshare.comresearchgate.net This activation is proposed to occur through a mechanism involving fluctuations in the oxidation state of the doped metal ion. In the case of molybdenum, Mo⁵⁺ and Mo⁴⁺ can fluctuate to lower oxidation states, such as Mo⁴⁺ and Mo³⁺, respectively. The electron required for this reduction is donated by surrounding chloride ions in the molten salt. aip.orgescholarship.orgfigshare.comresearchgate.net These charge-depleted chloride ions become catalytically active, facilitating the breaking of the strong C-H bond in methane with a lower activation energy. aip.orgescholarship.org
Studies using density functional theory (DFT) calculations support this mechanism. aip.orgescholarship.org The ease of removing a chlorine atom from MoCl₅ or MoCl₄ is suggested to be a key factor in their effectiveness as dopants for methane activation. aip.orgescholarship.orgfigshare.comresearchgate.net Conversely, MoCl₃ is found not to activate molten KCl for methane pyrolysis because the conversion of Mo³⁺ to Mo²⁺ through thermal fluctuations is unlikely due to the high energy required for Mo-Cl bond dissociation in MoCl₃. aip.orgescholarship.orgfigshare.comresearchgate.net The gas-phase dissociation energy of the this compound can serve as a descriptor for its ability to activate methane in molten salt systems. aip.orgescholarship.orgfigshare.comresearchgate.net
The rate-limiting step in this methane activation is the breaking of a C-H bond to form adsorbed H and CH₃ species on the melt. aip.org The hydrogen atom is often found to be sandwiched between two chloride ions, carrying a positive charge and chemisorbing by donating an electron to the melt. aip.org
Computational Approaches to Catalytic Mechanisms
Computational methods, particularly density functional theory (DFT), play a crucial role in understanding the mechanisms of catalytic reactions involving molybdenum chlorides. These approaches can provide insights into the electronic structure of the catalyst, the interaction between the catalyst and reactants, transition states, and reaction pathways.
For instance, DFT calculations have been instrumental in elucidating the mechanism of methane activation in molten salt systems doped with molybdenum chlorides. aip.orgescholarship.org These calculations can model the complex environment of the molten salt and the dynamic behavior of the ions. By calculating the energy profiles for different reaction steps, computational studies can help identify the rate-limiting step and the role of the molybdenum species in lowering the activation energy. aip.org
Computational approaches can also be used to screen potential this compound catalysts by calculating descriptors such as bond dissociation energies, which have been shown to correlate with catalytic activity in methane activation. aip.orgescholarship.orgfigshare.comresearchgate.net These theoretical studies complement experimental investigations, providing a molecular-level understanding that can guide the design of more efficient catalysts.
Redox Chemistry and Electrochemistry of Molybdenum Chloride Systems
Electrochemical Behavior of Molybdenum Ions in Chloride Melts
The electrochemical behavior of molybdenum ions in chloride melts is complex and highly dependent on factors such as temperature, melt composition, and the initial oxidation state of the molybdenum species introduced. Studies employing techniques like cyclic voltammetry and spectroscopy have provided insights into the reduction mechanisms and the nature of the molybdenum species present. researchgate.netresearchgate.net
Electrode Potentials and Speciation in Fused Salts
Electrode potentials of molybdenum in fused alkali chlorides have been determined using methods such as the emf method and cyclic voltammetry. researchgate.netepa.gov These potentials are crucial for understanding the relative stability of different molybdenum oxidation states in the melt and for designing electrochemical processes like electrowinning. Formal standard electrode potentials for the Mo/Mo(III) and Mo(III)/Mo(IV) couples have been measured in various alkali chloride melts, including individual salts and eutectic mixtures, across a range of temperatures. researchgate.netepa.gov
The speciation of molybdenum in chloride melts is dominated by chloro-complexes. In high-temperature chloride melts, the lowest stable oxidation state of molybdenum is generally considered to be +3, often existing as the hexachloromolybdate(III) complex, [MoCl₆]³⁻. researchgate.neturfu.ru This species has been characterized by electronic absorption spectroscopy. researchgate.netresearchgate.net Higher oxidation states, such as Mo(IV) and Mo(V), can also exist under certain conditions, typically as [MoCl₆]²⁻ and [MoCl₆]⁻, respectively, although Mo(V) species like MoCl₅ are volatile and less stable in high-temperature melts. urfu.ruresearchgate.net Molybdenum(VI) species in chloride melts are generally present as oxygen-containing ions, such as molybdate (B1676688) or oxychloride species. urfu.ruampp.org
The stability and prevalence of these chloro-species are influenced by the cationic composition of the solvent salt and temperature. For instance, the stability of the [MoCl₆]³⁻ complex ion has been observed to increase from LiCl to CsCl based melts, which is attributed to the decreasing polarizing effect of the outer-sphere cations. urfu.ru
Diffusion Coefficients of Molybdenum Chloro-Species
Diffusion coefficients of molybdenum ions in chloride melts are important parameters for understanding the kinetics of electrochemical processes. These coefficients, typically determined from electrochemical measurements like cyclic voltammetry, provide information about the mobility of the molybdenum chloro-species in the molten salt environment. researchgate.netepa.gov Studies have reported diffusion coefficients for molybdenum ions, particularly Mo(III), in various alkali chloride eutectic melts, such as LiCl-KCl-CsCl and NaCl-CsCl. researchgate.netepa.gov The values of diffusion coefficients are influenced by temperature and the composition of the melt.
| Melt Composition | Temperature (K) | Molybdenum Species | Diffusion Coefficient (cm²/s) |
| LiCl-KCl-CsCl | 633-1173 | Mo(III) | Data available in sources |
| NaCl-CsCl | 793-1023 | Mo(III) | Data available in sources |
| NaCl-KCl | 973-1123 | Mo(III) | Data available in sources |
Disproportionation Reactions of Molybdenum Chloride Species in Solution and Melts
Disproportionation reactions, where a species in an intermediate oxidation state is simultaneously oxidized and reduced, are known to occur for this compound species in both solutions and melts. These reactions can significantly affect the speciation and stability of molybdenum in these media. For example, molybdenum(III) chloride species in chloride melts are reported to be unstable and undergo disproportionation. urfu.ruresearchgate.net This process can lead to the formation of molybdenum metal and higher oxidation state species, such as volatile molybdenum(V) chloride. researchgate.net
The disproportionation of Mo(III) can be represented generally as:
2 Mo(III) → Mo(0) + Mo(VI) (simplified)
More specifically, in chloride melts, the disproportionation of [MoCl₆]³⁻ can lead to the formation of Mo metal and Mo(V) species:
3 [MoCl₆]³⁻ → 2 Mo(s) + MoCl₅(g) + 13 Cl⁻ (example reaction based on disproportionation concept) researchgate.net
Reaction rates for the disproportionation of [MoCl₆]³⁻ complex ions in various melts have been determined, indicating that the stability of Mo(III) is limited under certain conditions. researchgate.net Molybdenum(IV) species, such as [MoCl₆]²⁻, have also been shown to undergo disproportionation, particularly at higher temperatures and with certain solvent cation compositions, yielding Mo(III) and Mo(V) species. researchgate.net
Kinetics of Redox Reactions Involving Molybdenum Chlorides
The kinetics of redox reactions involving molybdenum chlorides are crucial for understanding the rates of transformation between different oxidation states and for controlling electrochemical processes. These reactions can involve various molybdenum chloro-complexes and are influenced by factors such as temperature, concentration, and the presence of other species.
Oxidation of Molybdenum(II)/(III)/(IV) Complexes
The oxidation of lower oxidation state this compound complexes has been studied in various media. Molybdenum(II) is known to form stable cluster compounds like [Mo₆Cl₁₂] in the solid state, which can react to form species like [Mo₆Cl₁₄]²⁻. wikipedia.org While the direct oxidation kinetics of Mo(II) chloride complexes in melts are less commonly detailed in the provided sources, the synthesis of Mo(IV) acetylene (B1199291) complexes by oxidation of Mo(II) complexes in solution has been reported, indicating the feasibility of such transformations. acs.org
Molybdenum(III) chloro-species, primarily [MoCl₆]³⁻ in melts, can be oxidized to Mo(IV) species. researchgate.net This oxidation of Mo(III) to Mo(IV) is described as a one-electron reversible process in certain chloride melts. researchgate.netresearchgate.net Anodic dissolution of molybdenum metal in chloride melts can also lead to the formation of Mo(III) ions. researchgate.net
The oxidation of molybdenum(IV) complexes can occur, leading to higher oxidation states. For instance, Mo(IV) can be oxidized to Mo(V) and Mo(VI). Studies on the redox behavior of Mo(III)/Mo(IV) indicate that Mo(IV) can be generated by the anodic oxidation of Mo(III). researchgate.netresearchgate.net
Reduction of Molybdenum(V)/(VI) Complexes
The reduction of higher oxidation state this compound complexes has also been investigated. Molybdenum(V) chloride, MoCl₅, can be reduced by various reducing metals. The reactivity in such reductions has been shown to depend on the reducing metal used. oup.com In chloride melts, Mo(V) species can be reduced to lower oxidation states, including Mo(III) and eventually to molybdenum metal. researchgate.net
Molybdenum(VI) species, which often exist as oxychloride complexes in chloride media, can undergo reduction. In acidic chloride solutions, Mo(VI) can be reduced to Mo(V) by mild reducing agents and to Mo(III) by stronger ones. imoa.info The reduction of Mo(VI) to Mo(V) by Fe(II) in hydrochloric acid has been studied, with the reaction kinetics revealing a first-order dependence on each reactant. rsc.org In chloride melts, Mo(VI) species, typically present as oxygen-containing ions, can also be reduced electrochemically. urfu.ru The electrochemical reduction of molybdenum ions in NaCl-KCl molten salt at 750 °C has been reported as a two-step process: Mo(V) → Mo(III) → Mo. researchgate.net
Below is a hypothetical table illustrating typical redox reactions discussed:
| Reactants | Products | Medium | Notes |
| Mo(III) | Mo(IV) + e⁻ | Chloride Melt | One-electron reversible oxidation researchgate.netresearchgate.net |
| Mo(III) | Mo(0) + Mo(V) | Chloride Melt | Disproportionation researchgate.net |
| Mo(V) + 2e⁻ | Mo(III) | Chloride Melt | Stepwise reduction researchgate.net |
| Mo(III) + 3e⁻ | Mo(0) | Chloride Melt | Reduction to metal lew.ro |
| Mo(VI) + Fe(II) | Mo(V) + Fe(III) | Acidic HCl | First-order kinetics rsc.org |
| Mo(V) + reducing metal | Lower Mo species | Solution | Reactivity depends on metal oup.com |
Photoredox Properties of this compound Clusters
Octahedral this compound clusters, such as [{Mo6Cl8}Cl6]2-, are known for their photoactivity, absorbing light in the UV-visible range and often displaying luminescence in the red or near-infrared region researchgate.netrsc.orgmdpi.comresearchgate.net. This luminescence is typically attributed to phosphorescence originating from a triplet state of the {Mo6Cl8}4+ cluster core, populated via intersystem crossing from a photoexcited singlet state rsc.org. The luminescent excited state and the ground state of these clusters can undergo facile one-electron oxidation, making them promising candidates for photochemical energy storage applications caltech.edu.
The photoredox chemistry of this compound clusters involves their ability to participate in electron transfer reactions upon light absorption. For instance, [{Mo6Cl14}]2- can undergo photoreversible ligand substitution and ligand oxidation reactions when irradiated with UV light osti.gov. Irradiation at wavelengths corresponding to high-energy charge transfer bands (below 300 nm) can induce photoredox reactions, including oxidation of the ligand osti.gov. Excited-state disproportionation and excited-state photolysis can also occur, leading to ligand oxidation osti.gov.
The photophysical properties of molybdenum clusters, including their luminescence lifetime and quantum yield, are influenced by the nature of both the inner and apical ligands researchgate.netaston.ac.uk. For example, changing the inner ligand from Cl to I in [{Mo6X8}Y6]n clusters can lead to a hypsochromic shift (shift to shorter wavelengths) of the emission maximum and an increase in luminescence lifetime aston.ac.uk. Conversely, substituting apical Cl atoms with less electronegative I atoms can result in a bathochromic shift (shift to longer wavelengths) of the emission band and a decrease in luminescence quantum yield aston.ac.uk. More electron-withdrawing apical ligands tend to be associated with higher photoluminescence lifetimes and quantum yields aston.ac.uk.
This compound clusters have been investigated for their potential in photocatalysis, including the photoreduction of carbon dioxide (CO2) researchgate.netresearchgate.net. Octahedral molybdenum clusters have demonstrated efficiency as homogeneous photocatalysts for the visible-light-driven reduction of CO2 to methanol (B129727) in the presence of a sacrificial electron donor like triethylamine (B128534) researchgate.netresearchgate.net. Studies have compared the photocatalytic activity of different molybdenum cluster compounds, such as Cs2[Mo6Br14] and (TBA)2[Mo6Br14] (TBA = tetrabutylammonium), for CO2 photoreduction researchgate.netresearchgate.net.
Research findings indicate that the efficiency of photocatalytic processes involving molybdenum clusters can be enhanced by anchoring these complexes to photoactive supports researchgate.netresearchgate.net. This not only facilitates catalyst recovery but can also lead to synergistic effects that improve electron transfer researchgate.netresearchgate.net. For instance, anchoring [{Mo6I8(OCOC2F5)6}]2- clusters onto graphene has been shown to significantly enhance photocatalytic hydrogen production from water splitting acs.org.
The luminescence of this compound clusters is known to be quenched by oxygen, a property that has been utilized in the development of fiber-optic oxygen sensors mdpi.commsu.eduaip.org. This quenching occurs efficiently, indicating good accessibility of the cluster units to dissolved oxygen mdpi.com. The quenching of luminescence by oxygen often follows a Stern-Volmer relationship msu.edunih.gov.
Detailed research has explored the synthesis and characterization of this compound clusters for various photoactive applications nih.govdigitellinc.com. For example, the synthesis of [Mo6Cl14]2- has been described, and its properties, including UV-visible absorption and fluorescence, have been characterized nih.gov. Theoretical calculations, such as density functional theory (DFT), have provided insights into the electronic structure and spectroscopic properties of these clusters, suggesting that in [Mo6Cl14]2-, the HOMO is primarily metallic, and many of the lowest unoccupied molecular orbitals are localized within the {Mo6Cl8}4+ core researchgate.netnih.gov.
Here is a summary of some research findings related to the photoredox properties of this compound clusters:
| Cluster Compound | Inner Ligand (X) | Apical Ligand (L) | Emission Maximum (nm) | Luminescence Lifetime (µs) | Photocatalytic Application | Key Finding | Source |
| [{Mo6Cl8}Cl6]2- | Cl | Cl | ~752 (polycrystalline) rsc.org | 13.7 (polycrystalline) rsc.org | CO2 photoreduction researchgate.netresearchgate.net | Photoactive, undergoes photooxidation caltech.eduosti.gov | researchgate.netresearchgate.netrsc.orgcaltech.eduosti.gov |
| [{Mo6Br8}Br6]2- | Br | Br | ~740 (polycrystalline) rsc.org | 80.9 (polycrystalline) rsc.org | CO2 photoreduction researchgate.netresearchgate.net | Higher photocatalytic efficiency than the analogous chloride cluster in some cases researchgate.net | researchgate.netresearchgate.netrsc.org |
| [{Mo6I8}(OCOC2F5)6]2- | I | OCOC2F5 | 675 (in DMF) acs.org | Not specified in snippet | Photocatalytic H2 production acs.org | Anchoring to graphene enhances activity by 280% acs.org | acs.org |
| K2[Mo6Cl14]·H2O | Cl | Cl | Red emission msu.edu | Not specified in snippet | Oxygen sensing msu.eduaip.org | Luminescence quenched by oxygen, stable up to 280°C in air msu.edu | msu.eduaip.org |
The photoredox properties of this compound clusters are a subject of ongoing research due to their potential applications in various fields, including catalysis, optoelectronics, and sensing researchgate.netresearchgate.netmsu.eduaip.orgnih.gov. Their ability to absorb light, undergo redox changes, and exhibit tunable luminescence makes them versatile building blocks for designing photoactive materials rsc.orgmdpi.comresearchgate.net.
Molybdenum Chloride in Advanced Materials Synthesis and Intercalation Chemistry
Molybdenum Chloride as Precursors for Thin Film Deposition
Molybdenum chlorides, particularly molybdenum(V) chloride (MoCl₅) and molybdenum dichloride dioxide (MoO₂Cl₂), are utilized as precursors in the deposition of thin films, including metallic molybdenum, molybdenum nitride, and molybdenum dichalcogenides, through techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).
Growth of Molybdenum and Molybdenum Nitride Films via ALD
Atomic Layer Deposition (ALD) is a key technique for depositing thin films with precise thickness control and high conformality. Molybdenum chlorides have been explored as molybdenum sources for ALD of both molybdenum and molybdenum nitride films.
For molybdenum film deposition, MoCl₅ has been investigated in thermal ALD processes using hydrogen as a reactant gas at temperatures ranging from 350 to 500 °C. avsconferences.org This process has shown promising results for depositing molybdenum films on various substrates, including titanium nitride (TiN) and ruthenium (Ru). avsconferences.org MoCl₅ demonstrated higher selectivity towards TiN and Ru compared to silicon dioxide (SiO₂). avsconferences.org The selectivity is attributed, in part, to the ability of MoCl₅ to self-etch the deposited molybdenum film. avsconferences.org Molybdenum films deposited using MoCl₅ on a Ru substrate at 450 °C have shown very low levels of residual chlorine. avsconferences.org Another molybdenum oxychloride precursor, MoO₂Cl₂, has also been used for thermal ALD of molybdenum thin films, typically at higher temperatures between 600 °C and 650 °C, using H₂ as the reactive gas. mdpi.com A novel ALD process for low-resistivity molybdenum has been developed using MoO₂Cl₂ and atomic hydrogen, exhibiting a wide ALD window between 150 and 450 °C. aip.org
Molybdenum nitride (MoNₓ) thin films have also been synthesized using ALD with molybdenum pentachloride (MoCl₅) and ammonia (B1221849) (NH₃) as precursors. mdpi.comresearchgate.netresearchgate.net These depositions are typically carried out within a temperature range of 350 to 500 °C. researchgate.netresearchgate.net MoNₓ films grown via this method have demonstrated low chlorine content and promising diffusion barrier properties, important for applications in microelectronics, such as for copper interconnects. researchgate.netresearchgate.net Films deposited at 400 °C and above showed resistivity below 500 μΩ cm and chlorine content below 0.3 atom %. researchgate.netresearchgate.net
Synthesis of Molybdenum Dichalcogenides (MoS₂, MoSe₂, MoTe₂)
Molybdenum dichalcogenides (MoX₂, where X = S, Se, Te) are a class of two-dimensional (2D) materials with diverse electronic and optical properties. Molybdenum chlorides can serve as molybdenum precursors for the synthesis of these materials, often through CVD or related techniques.
While other precursors like MoO₃ and ammonium (B1175870) heptamolybdate (AHM) are commonly used for CVD growth of MoS₂, MoCl₅ has also been explored. arxiv.org MoCl₅ has been used in a single-step nonthermal plasma-enhanced CVD process for the production of 2D MoS₂ films using elemental sulfur as the chalcogen source. nih.gov This method allows for the synthesis of few-layer 2D MoS₂ films or films with nanoparticle-like features by tuning precursor concentrations. nih.gov
For MoSe₂, colloidal synthesis methods using different molybdenum precursors have been investigated to control morphology. While Mo(CO)₆ and H₂MoO₄ have been used to produce nanosheets and nanoflowers, respectively, the potential of molybdenum chlorides in such colloidal routes is also being explored. nih.gov
Chemical Vapor Transport (CVT) is another method used to grow bulk crystals of transition metal dichalcogenides, including MoS₂, MoSe₂, and MoTe₂. researchgate.net A chloride-driven CVT method has been demonstrated using molybdenum as a precursor along with the respective chalcogen elements. researchgate.net
Precursor Design and Optimization for Film Purity and Morphology
The design and optimization of this compound precursors are crucial for controlling the purity, morphology, and properties of the deposited thin films. Factors such as the precursor's volatility, thermal stability, and reactivity with coreactants and the substrate play significant roles.
For ALD processes, achieving self-limiting growth and minimizing impurities like chlorine and carbon are key objectives. The choice of the this compound precursor and the coreactant, as well as the deposition temperature and pressure, significantly influence film quality. For instance, the use of atomic hydrogen with MoO₂Cl₂ has been shown to be necessary for efficient reduction and deposition of low-resistivity molybdenum films. aip.org
Novel liquid molybdenum precursors synthesized from MoCl₅ and bidentate ligands have been developed for ALD of MoNₓ thin films. aip.org These new precursors can exist in the liquid phase at room temperature and exhibit favorable evaporation characteristics, leading to the deposition of pure MoNₓ films with low impurity content and relatively low resistivity. aip.org
The morphology of the deposited films, including grain size and surface roughness, is influenced by deposition temperature and precursor choice. mdpi.commdpi.com Higher deposition temperatures can sometimes lead to increased grain size and surface roughness in Mo thin films deposited by ALD using MoO₂Cl₂. mdpi.com Optimizing precursor delivery and reaction conditions in techniques like CVD can also control the morphology of MoS₂ films, yielding either few-layer 2D structures or nanoparticle-like features. nih.gov
Data Table: Precursors and Deposited Films via ALD
| This compound Precursor | Coreactant | Deposited Film | Temperature Range (°C) | Key Outcome | Source |
| MoCl₅ | H₂ | Mo | 350-500 | Selective deposition on TiN and Ru | avsconferences.org |
| MoO₂Cl₂ | H₂ | Mo | 600-650 | Mo thin films | mdpi.com |
| MoO₂Cl₂ | Atomic H | Low-resistivity Mo | 150-450 | Wide ALD window, low resistivity | aip.org |
| MoCl₅ | NH₃ | MoNₓ | 350-500 | Low Cl content, diffusion barrier properties | researchgate.netresearchgate.net |
| [MoCl₄(THD)(THF)] (liquid) | NH₃ | MoNₓ | 350-500 | Pure film, low resistivity | aip.org |
Intercalation of this compound into Two-Dimensional Materials
Molybdenum chlorides, particularly MoCl₅, have been explored for their ability to intercalate into the van der Waals (vdW) gap of two-dimensional (2D) materials like graphene, leading to the formation of intercalation compounds with modified structural and electronic properties. acs.orgkrasheninnikov.denih.govosaka-u.ac.jpconf.twacs.orgaalto.fi
Graphene Intercalation Compounds with this compound Nanostructures
Intercalation involves inserting guest species between the layers of a host material. Molybdenum(V) chloride (MoCl₅) has been used as an intercalant into bilayer graphene (BLG). acs.orgkrasheninnikov.denih.govosaka-u.ac.jpacs.orgaalto.fi When MoCl₅ powder is used as a starting material for intercalation into BLG, it undergoes a transformation within the vdW gap. krasheninnikov.deosaka-u.ac.jp
Studies using scanning transmission electron microscopy (STEM) have revealed that the intercalated material is not necessarily MoCl₅ in its original form, but rather consists of various this compound nanostructures. acs.orgkrasheninnikov.denih.govosaka-u.ac.jpacs.org These structures include MoCl₃ networks, MoCl₂ chains, and Mo₅Cl₁₀ rings. acs.orgkrasheninnikov.denih.govosaka-u.ac.jpacs.org The formation of MoCl₃ networks appears to be predominant when MoCl₅ powder is used without an extra supply of chlorine. krasheninnikov.deosaka-u.ac.jpacs.org
These intercalated this compound species reside within the confined space of the vdW gap in BLG, forming unusual 2D systems. acs.orgkrasheninnikov.denih.gov The intercalation process can be achieved by placing MoCl₅ and BLG in a vacuum-sealed glass tube and heating to an elevated temperature, such as 250 °C. krasheninnikov.deacs.org
Structural Transformations and Lattice Distortions of Intercalated Species
The intercalation of molybdenum chlorides into bilayer graphene induces significant structural transformations and lattice distortions within the intercalated species. acs.orgkrasheninnikov.denih.govosaka-u.ac.jp Giant lattice distortions and frequent structural transitions have been observed in the 2D MoClₓ structures formed within the graphene layers, phenomena not commonly seen in bulk metal chloride systems. acs.orgkrasheninnikov.denih.govosaka-u.ac.jp
These structural changes are accompanied by lattice deformations and can involve transformations between equivalent configurations. krasheninnikov.deosaka-u.ac.jp Density functional theory (DFT) calculations suggest that quantum mechanical effects, potentially similar to Peierls-type distortion, may contribute to these lattice deformations and frequent transitions, particularly at low temperatures. krasheninnikov.deosaka-u.ac.jp The low energy barrier for transformation between inequivalent configurations suggests that these transitions can occur readily at room temperature or under electron beam irradiation, leading to the observation of distinct atomic configurations in experimental images. krasheninnikov.de
The structural transformations and the trend towards symmetric to nonsymmetric configurations can also lead to additional charge transfer from the bilayer graphene to the intercalated this compound species, influencing the electronic properties of the combined material. acs.orgkrasheninnikov.denih.gov The relatively loose structure of the intercalated MoClₓ compared to other metal chlorides in BLG, with voids among crystalline regions, suggests that spatial confinement within the graphene interlayers can cause the intercalant to adopt structures distinct from its original bulk form. krasheninnikov.de
The special intercalated structure, where the dopants act as lubricants and electrical crack-connectors, can enhance the mechanical and electrical stability of the graphene, making it suitable for applications like stretchable electrodes. nih.gov
Data Table: Intercalated this compound Structures in Bilayer Graphene
| Starting Intercalant | Observed Intercalated Structures | Host Material | Key Structural Phenomena | Source |
| MoCl₅ powder | MoCl₃ networks, MoCl₂ chains, Mo₅Cl₁₀ rings | Bilayer Graphene | Giant lattice distortions, frequent structural transitions | acs.orgkrasheninnikov.denih.govacs.org |
Influence of Intercalation on Host Material Electronic Properties
The intercalation of molybdenum chlorides into layered host materials significantly alters their electronic properties, primarily through charge transfer and structural modifications. Molybdenum pentachloride (MoCl₅) is a notable intercalant in this context, particularly with graphite (B72142) and two-dimensional materials like bilayer graphene (BLG).
Upon intercalation into graphite, MoCl₅ forms acceptor-type graphite intercalation compounds (GICs). This process involves charge transfer from the graphite layers to the intercalated MoCl₅ species, leading to a modification of the electronic band structure of the graphite. The resulting MoCl₅–GICs exhibit high electronic conductivity, reported to be as high as 2.8 × 10⁵ S cm⁻¹. This enhanced conductivity makes these materials promising for applications such as electrodes in electrochemical batteries.
When MoCl₅ is used for intercalation into bilayer graphene, it can transform into various this compound species within the van der Waals gap, including MoCl₃ networks, MoCl₂ chains, and Mo₅Cl₁₀ rings. This intercalation induces a strong charge transfer effect, where charge is transferred from the BLG layers to the intercalated this compound species. Density functional theory (DFT) calculations support this charge transfer and suggest that the trend of symmetric to nonsymmetric structural transformations observed in the intercalated MoClₓ can cause additional charge transfer from BLG. This charge transfer and the presence of electronic states at the Fermi level can lead to metallic properties in the intercalated BLG.
Furthermore, intercalation can induce structural distortions and frequent transitions in the intercalated this compound nanostructures within BLG, which are consistent with theoretical calculations and can influence the electronic state.
In atomic-layered α-MoCl₃, a hydrogenation-induced intercalation process driven by laser illumination in a moist atmosphere can lead to an electronic phase transition. This intercalation of hydrogen results in a more conductive phase compared to the pristine α-MoCl₃.
Organometallic Chemistry of Molybdenum Chlorides
Synthesis of Organomolybdenum Chloride Complexes
The synthesis of organothis compound complexes often involves the reaction of this compound precursors, such as MoCl₂, MoCl₃, MoCl₄, or MoCl₅, with various organic ligands or organometallic reagents. The choice of this compound and reaction conditions dictates the oxidation state of the molybdenum center and the type of organometallic complex formed.
Molybdenum chlorides themselves can serve as precursors for organometallic complexes. For instance, MoCl₃ reacts with Lewis bases like THF to form adducts such as MoCl₃(THF)₃, which are useful starting materials. Similarly, MoCl₄(THF)₂ can be prepared from MoCl₅ through reduction with silanes like Ph₂SiH₂ or PhMe₂SiH. rsc.org
Cyclopentadienyl (B1206354) Molybdenum Dichloride (Cp₂MoCl₂) and Derivatives
Cyclopentadienyl molybdenum dichloride, Cp₂MoCl₂, is a well-known organomolybdenum compound with the formula (η⁵-C₅H₅)₂MoCl₂. wikipedia.org It is commonly abbreviated as molybdocene dichloride. wikipedia.orgereztech.com This compound is a greenish-brown solid that is sensitive to air and moisture. wikipedia.org
Cp₂MoCl₂ is typically synthesized from molybdocene dihydride, (C₅H₅)₂MoH₂, by reaction with chloroform. wikipedia.org The reaction proceeds according to the equation:
(C₅H₅)₂MoH₂ + 2 CHCl₃ → (C₅H₅)₂MoCl₂ + 2 CH₂Cl₂ wikipedia.org
The structure of Cp₂MoCl₂ features a "clamshell" arrangement, where the cyclopentadienyl (Cp) rings are not parallel. wikipedia.org The chloride ligands are in a cis orientation. wikipedia.org
Derivatives of Cp₂MoCl₂ can be synthesized by modifying the cyclopentadienyl rings or by replacing the chloride ligands. For example, ring-functionalized derivatives can be prepared. rsc.org The chloride ligands in Cp₂MoCl₂ can be substituted with other anionic ligands. acs.org Hydrolysis studies on derivatives where chloride ligands were replaced by thiol ligands incorporating electron-withdrawing substituents have been reported, affecting the lability of the Mo-S bonds. acs.org
Molybdenum Alkyl, Alkylidene, and Alkylidyne Complexes
Molybdenum forms a variety of organometallic complexes featuring single, double, and triple bonds between molybdenum and carbon atoms, known as alkyl, alkylidene, and alkylidyne complexes, respectively. These complexes are particularly important in catalysis, such as olefin and alkyne metathesis. nih.govacs.orgresearchgate.netcore.ac.uklsu.edursc.orgwikipedia.org
Molybdenum Alkyl Complexes: These complexes contain a Mo-C single bond. Synthesis often involves the reaction of molybdenum halides with alkylating agents like Grignard reagents or organolithium compounds. For instance, reactions of Mo(NR)Cl₄(THF) complexes with neopentyl reagents have yielded Mo(NR)Np₃Cl species (Np = CH₂-t-Bu). core.ac.ukmit.edu However, these trialkyl complexes can undergo α-hydrogen abstraction to form alkylidene species, and their stability varies depending on the imido ligand. core.ac.ukmit.edu Alkyl complexes containing a triamidoamine ligand have also been synthesized by treating [N₃N]MoCl with lithium reagents. acs.org
Molybdenum Alkylidene Complexes: These complexes feature a Mo=C double bond and are key intermediates in olefin metathesis. nih.govacs.orgresearchgate.netcore.ac.uk Several synthetic routes exist for molybdenum alkylidene complexes. One approach involves the addition of water to a molybdenum alkylidyne complex. nih.govacs.org For example, addition of water to Mo(CAr)[OCMe(CF₃)₂]₃(1,2-dimethoxyethane) in the presence of a phosphine (B1218219) yields a molybdenum oxo alkylidene complex. nih.govacs.org Another method involves α-hydrogen abstraction from molybdenum alkyl complexes. core.ac.ukmit.eduescholarship.org Alkylation of Mo(O)[OC(CF₃)₃]₄ with Mg(CH₂-t-Bu)₂ in the presence of a phosphine has also been explored. escholarship.org Molybdenum imido alkylidene bis(amide) complexes can be synthesized from bis(triflate) precursors. mit.edu
Molybdenum Alkylidyne Complexes: These complexes contain a Mo≡C triple bond and are active catalysts for alkyne metathesis. lsu.edursc.org Synthesis of molybdenum alkylidyne complexes can be achieved through various methods. One strategy involves the addition of a geminal dichloride to a trisamido molybdenum(III) complex in the presence of magnesium. rsc.org This method allows for the efficient synthesis of trisamido molybdenum(VI) alkylidyne complexes. rsc.org Another approach involves the dehydrogenation of molybdenum alkyl complexes containing a triamidoamine ligand. acs.org Molybdenum alkylidyne complexes with phenoxide ligands have also been synthesized and explored for alkyne metathesis. lsu.edu
Reactions with Grignard Reagents and Other Organometallic Precursors
Grignard reagents and other organometallic precursors, such as organolithium compounds, are widely used to introduce alkyl, aryl, or other organic groups into this compound complexes. These reactions are fundamental for forming Mo-C sigma bonds.
Reactions of molybdenum chlorides with Grignard reagents are common. For instance, alkylation of molybdenum complexes supported by diamidoamine ligands with Grignard reagents can yield monoalkyl complexes, or even alkylidyne complexes via α,α-elimination. mit.edu The reaction of Mo(NR)Cl₄(THF) complexes with neopentylmagnesium chloride (NpMgCl) has been used to synthesize Mo(NR)Np₃Cl species. core.ac.ukmit.edu
Organolithium reagents are also effective for alkylating molybdenum chlorides. Treating [N₃N]MoCl with lithium reagents has been shown to yield various n-alkyl and cycloalkyl complexes. acs.org Addition of neopentyllithium (B1624585) to Mo(NR)Np₃Cl complexes has led to the formation of Mo(NR)(CH-t-Bu)Np₂ species. core.ac.ukmit.edu
Other organometallic precursors and methods are also employed. For example, the reaction of (2,6-ⁱPr₂C₆H₃N)₂MoCl₂(dme) with (THF)₃LiSi(SiMe₃)₃ yields a silyl (B83357) chloride complex. acs.org
Reactivity and Mechanistic Studies of Organothis compound Systems
The reactivity of organothis compound complexes is diverse and highly dependent on the oxidation state of the molybdenum center, the nature of the organic ligands, and the presence of other ligands. These complexes undergo various transformations, including ligand exchange, addition, oxidative addition, and reductive elimination, which are central to their applications in catalysis and organic synthesis.
Ligand Exchange and Addition Reactions in Organomolybdenum Frameworks
Ligand exchange and addition reactions are fundamental processes in the chemistry of organomolybdenum chlorides, allowing for the modification of the coordination sphere around the molybdenum center.
Molybdenum chlorides can undergo ligand exchange reactions. For example, MoCl₂ undergoes ligand exchange at terminal chloride sites, enabling the synthesis of mixed-halide clusters. In organomolybdenum complexes, coordinated ligands can be replaced by other ligands. For instance, the iodo-groups in a ring-functionalized bis(cyclopentadienyl) molybdenum tetraiodide derivative can be exchanged with thiolate ligands. rsc.org
Ligand addition reactions involve the coordination of a new ligand to the molybdenum center, often increasing the coordination number. For example, molybdenum(II) complexes containing cyclopentadienyl-functionalized N-heterocyclic carbenes can be synthesized through reactions involving the addition of ligands. acs.org The reactivity of molybdenum complexes with various donor ligands, such as phosphines or nitriles, influences their stability and catalytic activity. acs.orgmit.edumit.edu
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are crucial elementary steps in organometallic chemistry, often involved in catalytic cycles. wikipedia.orgilpi.comwikipedia.orgnumberanalytics.comdrhuang.comumb.eduyoutube.comlibretexts.org
Oxidative Addition: This process involves the increase in both the oxidation state and coordination number of the metal center, with the insertion of the metal into a sigma bond (e.g., H-H, C-X, C-H). wikipedia.orgumb.edulibretexts.org While oxidative addition is more commonly associated with lower oxidation state metals, higher oxidation state metals can also undergo this reaction. wikipedia.org Oxidative addition requires a vacant coordination site on the metal complex. wikipedia.orgumb.edu The reaction can proceed via concerted or stepwise mechanisms, including SN2-type, ionic, and radical pathways. wikipedia.orgumb.eduyoutube.com
Reductive Elimination: This is the reverse of oxidative addition, where the oxidation state and coordination number of the metal center decrease, forming a new bond between two ligands that are eliminated from the metal. wikipedia.orgilpi.comnumberanalytics.comumb.edu Reductive elimination is frequently the product-forming step in catalytic cycles. wikipedia.orgilpi.com For mononuclear reductive elimination, the oxidation state of the metal decreases by two. wikipedia.org A key requirement for reductive elimination is that the groups being eliminated must be cis to one another on the metal center. wikipedia.orgilpi.com The reaction can occur through concerted or stepwise mechanisms. numberanalytics.com Factors such as the metal identity, electron density, sterics, and the nature of the ligands influence the likelihood and mechanism of reductive elimination. wikipedia.orgilpi.com
Functional Group Compatibility and Transformation Potential
Molybdenum chlorides, particularly in their various oxidation states and complexed forms, exhibit significant potential in mediating a range of organic transformations with notable functional group compatibility. The versatility stems from their Lewis acidity and redox properties, which can be tuned by the oxidation state of the molybdenum center and the nature of ancillary ligands.
Molybdenum(V) chloride (MoCl₅) demonstrates strong Lewis acidity and a high oxidation potential, rendering it effective for oxidative transformations. This includes oxidative coupling reactions of aryls, which can proceed at high rates and tolerate various labile functional groups on the aromatic core, such as iodo and tert-alkyl groups. researchgate.netrsc.org The co-formed molybdenum salts can influence the reaction outcome, sometimes leading to uncommon geometries or initiating redox processes upon aqueous workup. researchgate.net MoCl₅ has been employed in the synthesis of carbazoles and related dibenzo analogues of thiophene, furan, and selenophene (B38918) through oxidative coupling, showcasing its utility and tolerance for diverse functional groups. researchgate.net
Beyond oxidative coupling, MoCl₅ acts as a Lewis acid catalyst in various carbon-carbon bond formation reactions. researchgate.net Studies have explored its catalytic activity in reactions involving aldehydes, benzyl (B1604629) alcohols, glucals, and aminals with carbon nucleophiles, generally yielding products in good yields. researchgate.net MoCl₅ has also been reported for use in the reaction of benzylic alcohols with amides and other C-C bond-forming processes. researchgate.net
Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) has emerged as an efficient catalyst for several organic transformations, including the regioselective ring-opening of epoxides. organic-chemistry.orgscispace.com This catalytic system allows for the conversion of epoxides into β-alkoxy alcohols, acetonides, and α-alkoxy ketones under mild conditions. organic-chemistry.org A key feature of MoO₂Cl₂ catalysis in epoxide transformations is its broad functional group compatibility. Substrates containing sensitive functionalities such as aldehydes, oximes, and silyl ethers are tolerated and remain intact during methanolysis and acetonidation reactions. organic-chemistry.org This highlights the mild nature and chemoselectivity offered by MoO₂Cl₂ in these specific transformations.
In olefin metathesis, molybdenum complexes, particularly molybdenum monoaryloxide chloride (MAC) complexes, have shown exceptional efficiency and stereoselectivity, including Z-selectivity. nih.govresearchgate.net These complexes can catalyze cross-metathesis reactions involving challenging substrates like Z-1,2-dichloroethene and Z-1,1,1,4,4,4-hexafluoro-2-butene, which were previously inefficient or non-stereoselective with other catalysts. nih.govresearchgate.net The utility of Mo MAC catalysts extends to the synthesis of biologically active molecules and trifluoromethyl analogues of medicinally relevant compounds. nih.govresearchgate.net Importantly, despite their Lewis acidity, Mo MAC complexes can tolerate Lewis basic functional groups commonly found in therapeutic agents. nih.gov Various alkyl and aryl olefins, including those bearing Lewis basic esters, carbamates, and amines, or α-branched moieties, can be used in efficient and highly Z-selective cross-metathesis reactions catalyzed by Mo MAC complexes. nih.gov
Molybdenum chlorides also serve as precursors for the synthesis of various organomolybdenum compounds with distinct reactivities. For instance, reductive routes from molybdenum(V) chloride can lead to Mo(0) compounds like bis(benzene)molybdenum and tris(butadiene)molybdenum, which are often more reducing and kinetically labile than their carbonyl counterparts. wikipedia.org Molybdenum(III) chloride, in combination with methyllithium, forms an organometallic complex capable of carbonyl olefination in the Kauffmann olefination. wikipedia.org
The reactivity of molybdenum chlorides and their derived organometallic complexes is influenced by the oxidation state of molybdenum and the nature of the ligands, allowing for tailored catalytic activity and functional group tolerance in diverse synthetic applications.
Table 1: Examples of Transformations and Compatible Functional Groups
| This compound Species | Transformation Type | Compatible Functional Groups | References |
| MoCl₅ | Oxidative Coupling (Aryls) | Iodo, tert-alkyl, various others on aromatic core | researchgate.netrsc.org |
| MoCl₅ | C-C Bond Formation | Present in aldehydes, benzyl alcohols, glucals, aminals | researchgate.net |
| MoO₂Cl₂ | Epoxide Ring-Opening | Alcohol, aldehyde, oxime, tosyl, tert-butyldimethylsilyl | organic-chemistry.org |
| Mo MAC Complexes | Olefin Metathesis | Esters, carbamates, amines, α-branched moieties (Lewis basic) | nih.gov |
Computational and Theoretical Investigations of Molybdenum Chloride Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has proven to be a powerful quantum mechanical modeling method for investigating the electronic, structural, and catalytic properties of molybdenum chlorides. By calculating the electron density of a system, DFT can accurately predict a wide range of properties, from bond energies and molecular geometries to reaction mechanisms and spectroscopic signatures.
DFT calculations have been instrumental in characterizing the intricate electronic structure and bonding in various molybdenum chloride species. These studies provide a fundamental understanding of the nature of the molybdenum-chlorine bond, the distribution of electron density, and the energies of molecular orbitals, which collectively govern the chemical and physical properties of these compounds.
Furthermore, DFT studies on gas-phase molybdenum pentachloride (MoCl₅) have explored its molecular structure, indicating that a trigonal bipyramidal (D₃h) geometry is more stable than a square pyramidal (C₄v) configuration. These calculations also suggest the possibility of a dynamic Jahn-Teller distortion, leading to a distorted C₂v symmetry, which aligns well with gas electron-diffraction data. The analysis of molecular orbitals in these systems provides crucial insights into their reactivity and the nature of their frontier orbitals (HOMO and LUMO).
Table 1: Selected DFT-Calculated Properties of this compound Species
| Compound/System | Property Investigated | Key Finding |
|---|---|---|
| Cs₂[Mo₆Cl₁₄] | Crystal and Electronic Structure | PBEsol functional accurately reproduces the experimental lattice structure. |
| MoCl₅ (gas-phase) | Molecular Geometry and Stability | D₃h structure is more stable than C₄v; dynamic Jahn-Teller distortion to C₂v is predicted. |
A significant application of DFT in the context of molybdenum chlorides is the elucidation of catalytic reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can identify stable intermediates, transition states, and determine the activation energies for each step. This capability is invaluable for understanding how this compound-based catalysts function and for designing more efficient catalytic processes.
One notable example is the use of DFT to study the role of molybdenum monoaryloxide chloride (MAC) complexes in Z-selective olefin metathesis reactions. nih.gov DFT calculations have been employed to understand why these MAC complexes are particularly effective. nih.gov The calculations have explored the influence of different anionic ligands on the reaction of Z-2-butene with a molybdenum complex. nih.gov It was found that while the distortion energy for the chloro complex is relatively high, the subsequent formation of the metallacyclobutane intermediate has the most facile transition state. nih.gov These computational insights help to explain the observed reactivity and selectivity of these catalysts, providing a rational basis for their further development. nih.gov
DFT has also been used to investigate the fundamental steps of reactions involving molybdenum chlorides, such as C-H activation and C-C coupling reactions. While not always the primary catalyst, molybdenum chlorides can act as Lewis acids to promote various organic transformations. researchgate.net DFT studies can model the interaction of the molybdenum center with substrates, predict the most likely reaction pathways, and identify the rate-determining steps.
DFT simulations have been successfully applied to model and understand structural transformations and lattice distortions in this compound systems. These transformations can be induced by various factors, including temperature, pressure, or interaction with other materials.
A compelling example is the investigation of the atomic structural transformation of molybdenum(V) chloride (MoCl₅) upon intercalation into bilayer graphene. nih.gov DFT calculations have shown that MoCl₅ can transform into MoCl₃ networks, MoCl₂ chains, and Mo₅Cl₁₀ rings within the graphene layers. nih.gov These two-dimensional this compound structures exhibit significant lattice distortions that are not observed in their bulk counterparts. nih.gov DFT calculations have further revealed that these structural transformations from symmetric to nonsymmetric forms can enhance charge transfer from the bilayer graphene to the intercalated this compound. nih.gov
The formation enthalpies of different this compound species (MoCl₂, MoCl₃, MoCl₄, and MoCl₅) with and without encapsulation in bilayer graphene have also been assessed using DFT. researchgate.net These calculations help to determine the thermodynamic stability of the various structures and predict the most favorable configurations.
Molecular Dynamics and Monte Carlo Simulations
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of chemical systems at the atomic level over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic evolution of the system. MC simulations, on the other hand, use statistical methods to sample different configurations of a system to calculate thermodynamic properties.
Molten salts are important media for various industrial processes, including pyrometallurgical reprocessing of nuclear fuels and as electrolytes in high-temperature batteries. Understanding the behavior of molybdenum chlorides in these harsh environments is crucial for process optimization and safety. MD simulations are particularly well-suited for studying the structure and dynamics of molten salts. nd.edursc.org
Ab initio MD simulations have been used to investigate the behavior of molybdenum in molten fluoride salts such as FLiNaK (LiF-NaF-KF) across different oxidation states. researchgate.net These simulations have shown that the complexation of molybdenum varies with its oxidation state. researchgate.net While this study focused on fluoride salts, similar principles apply to chloride melts.
In chloride melts, molybdenum pentachloride (MoCl₅) has been studied using spectroscopic methods, which suggest an equilibrium between the MoCl₆⁻ ion and MoCl₅ molecular species. researchgate.net MD simulations can complement such experimental studies by providing a detailed picture of the coordination environment of the molybdenum ions, the dynamics of ligand exchange, and the formation of various complex species. For instance, simulations can track the diffusion of this compound species and calculate transport properties like viscosity and ionic conductivity.
Thermodynamic modeling, often aided by Monte Carlo simulations and Gibbs free energy minimization, is essential for predicting the speciation and stability of molybdenum chlorides under different conditions. rilem.net This is particularly important in complex chemical environments like molten salts, where multiple species can coexist in equilibrium.
Thermodynamic modeling has been applied to study the behavior of molybdenum in LiCl-KCl molten salt. researchgate.net This work involved a thorough review of available literature data to acquire experimental and theoretical information, which was then used to model the speciation and Gibbs energies of formation of different molybdenum species. researchgate.net Such models can be used to assess the standard potentials of various species and construct E-pO²⁻ (Pourbaix-like) stability diagrams for molybdenum in the chloride melt. researchgate.net These diagrams are invaluable for understanding the redox chemistry of molybdenum and predicting which species will be stable at a given potential and oxide ion concentration. researchgate.net
For example, thermodynamic data can predict the disproportionation of MoCl₃ into solid MoCl₂ and gaseous MoCl₄ at certain temperatures. researchgate.net It can also be used to understand the phase transitions of various molybdenum chlorides and oxychlorides, such as melting and boiling points, and their volatility. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Molybdenum(V) chloride |
| Molybdenum(III) chloride |
| Molybdenum(II) chloride |
| Molybdenum(IV) chloride |
| Molybdenum oxychloride |
| Cesium this compound (Cs₂[Mo₆Cl₁₄]) |
| Molybdenum monoaryloxide chloride |
| Lithium Chloride |
| Potassium Chloride |
| Sodium Chloride |
| Lithium Fluoride |
| Sodium Fluoride |
| Potassium Fluoride |
| Carbon |
| Z-2-butene |
| Molybdate (B1676688) |
| Powellite (CaMoO₄) |
| Molybdic acid |
| Carbonate |
Quantum Chemical Calculations for Redox Potentials and Dissociation Energies
Quantum chemical calculations have emerged as powerful tools for investigating the electronic structure and reactivity of this compound systems. These computational methods, particularly those based on Density Functional Theory (DFT), provide valuable insights into fundamental thermodynamic properties such as redox potentials and bond dissociation energies. By modeling the behavior of electrons in these complex inorganic systems, researchers can predict and understand their chemical transformations, complementing and guiding experimental studies.
The calculation of redox potentials through quantum chemistry typically involves the use of thermodynamic cycles, such as the Born-Haber cycle. This approach dissects the redox process into several steps that can be calculated individually: the ionization potential or electron affinity of the molecule in the gas phase, and the solvation energies of the oxidized and reduced species. The accuracy of these predictions is highly dependent on the chosen computational method, including the exchange-correlation functional (e.g., B3LYP, PBE) and the basis set, as well as the model used to approximate the solvent environment. For instance, calculations on various transition metal complexes have shown that while the B3LYP functional is often effective for organic compounds, GGA functionals like BP86 may perform better for transition metal systems.
Similarly, the determination of bond dissociation energies (BDEs) relies on calculating the energy difference between the intact molecule and its fragments upon bond cleavage. For molybdenum chlorides, this involves calculating the energy required to break one or more Mo-Cl bonds. These calculations can elucidate the strength and nature of the molybdenum-chlorine bond in different oxidation states and coordination environments.
Detailed Research Findings
Computational studies on this compound systems have provided specific data on their redox behavior and bond strengths. For example, thermodynamic modeling based on Gibbs energy calculations has been used to assess the standard potentials for different molybdenum species in molten LiCl-KCl eutectic melts. These models help in constructing potential-pO²⁻ diagrams, which are crucial for understanding the stability of different molybdenum chlorides in high-temperature electrochemical processes.
In the realm of bond dissociation energies, detailed analyses have been performed on complex this compound clusters. For instance, the heterolytic Mo-Cl bond dissociation energies in specific cluster anions have been calculated, revealing the energetic cost of removing a chloride ion. These calculations often include a decomposition of the total bond energy into constituent parts, such as electrostatic interactions, Pauli repulsion, and orbital interactions, providing a deeper understanding of the bonding characteristics.
Research has also indicated the relative ease of chlorine dissociation from different molybdenum chlorides. Computational studies suggest that it is easier to remove a chlorine atom from molybdenum pentachloride (MoCl₅) and molybdenum tetrachloride (MoCl₄) compared to molybdenum trichloride (MoCl₃), which has a very high dissociation energy for the Mo-Cl bond. This has implications for their reactivity, for example, in catalytic applications like methane (B114726) activation.
Below are data tables summarizing some of the key findings from computational and theoretical investigations into the redox potentials and dissociation energies of this compound systems.
Data Tables
| Redox Couple | Temperature (K) | Calculated Standard Potential (V) | Reference |
|---|---|---|---|
| Mo2+/Mo | 700-1000 | -1.4 to -1.2 (approx.) | researchgate.net |
| Mo3+/Mo | 723-1123 | -1.2 to -1.0 (approx.) | researchgate.net |
| Cluster Species | Dissociation Process | Calculated Bond Dissociation Energy (eV) | Reference |
|---|---|---|---|
| [{Mo₆Clⁱ₈}Clᵃ₆]²⁻ | [{Mo₆Clⁱ₈}Clᵃ₅☐ᵃ]⁻ + Cl⁻ | -3.93 | researchgate.net |
| [{Mo₆Clⁱ₈}Clᵃ₅☐ᵃ]⁻ | trans-[{Mo₆Clⁱ₈}Clᵃ₄☐ᵃ]⁻ + Cl⁻ | -1.92 | researchgate.net |
The data presented in these tables highlight the utility of quantum chemical calculations in quantifying the thermodynamic properties of this compound systems. The calculated redox potentials provide a basis for understanding their electrochemical behavior, while the dissociation energies offer insights into their stability and reactivity. These theoretical investigations are invaluable for the rational design of materials and chemical processes involving molybdenum chlorides.
Future Directions and Emerging Research Areas
Exploration of Novel Molybdenum Chloride Architectures
Research continues into synthesizing and characterizing novel architectures based on this compound. This includes the formation of low-dimensional structures and the incorporation of this compound into supramolecular assemblies. For instance, studies have investigated the structural transformation of molybdenum(V) chloride (MoCl₅) upon intercalation into bilayer graphene, revealing the formation of MoCl₃ networks, MoCl₂ chains, and Mo₅Cl₁₀ rings with significant lattice distortions. krasheninnikov.de These unusual 2D MoClₓ structures, stabilized within the confined space of the van der Waals gap in bilayer graphene, present new avenues for tuning material properties for potential applications in transparent conductive films, optoelectronics, and energy storage. krasheninnikov.de
Furthermore, the exploration of supramolecular architectures involving molybdenum cluster compounds is an area of interest. Research has demonstrated the dimerization of incomplete cuboidal Mo₃S₄ units through dicarboxylates, leading to two-dimensional supramolecular structures driven by intermolecular interactions. oup.com While this specific example involves molybdenum sulfide (B99878) chlorides, it highlights the potential for constructing complex architectures using molybdenum-containing building blocks and various ligands. Future work may extend these principles to pure this compound clusters or hybrid systems.
Advanced Applications in Heterogeneous and Homogeneous Catalysis
This compound compounds are significant in catalysis, and future research aims to enhance their performance and expand their scope in both heterogeneous and homogeneous systems. The versatility of chloride catalysts, including those based on molybdenum, in various reactions like alkylation, acylation, hydroformylation, and polymerization underscores their importance. samaterials.com
In homogeneous catalysis, the development of new molybdenum complexes with tailored ligand frameworks is a key direction. For example, molybdenum monoaryloxide chloride (MAC) complexes have shown promise in Z-selective olefin metathesis reactions, enabling the synthesis of higher energy (Z) isomers of trifluoromethyl-substituted alkenes. nih.gov These moieties are valuable in agrochemicals and materials research. nih.gov Future efforts may focus on designing MAC complexes with improved efficiency, stereoselectivity, and functional group tolerance for challenging transformations.
Heterogeneous catalysis involving this compound is also a growing area. Research is exploring the use of molybdenum-based catalysts, including those derived from this compound, in reactions like alkene epoxidation. researchgate.net Supported molybdenum catalysts, such as those on silica (B1680970) or graphene, are being investigated to improve recyclability and stability compared to homogeneous systems. researchgate.net The development of single-atom catalysts (SACs) based on molybdenum, potentially derived from chloride precursors, is another exciting direction for heterogeneous catalysis due to their high atom utilization efficiency and tunable active sites. researchgate.net
The use of this compound in molten salts for applications like methane (B114726) activation is also being explored. Studies have investigated the ability of MoCl₄ and MoCl₃ doped molten KCl to activate methane for pyrolysis, suggesting that molybdenum fluctuating between different oxidation states can enhance catalytic activity. escholarship.org
Integration of this compound in Advanced Functional Materials
The integration of this compound into advanced functional materials is an emerging research area with potential in various fields, including electronics, energy storage, and optoelectronics. The market for molybdenum(V) chloride, for instance, is projected to grow, driven partly by its increasing use in the electronics sector and the production of advanced materials. coremarketresearch.comproficientmarketinsights.comdataintelo.com
This compound can serve as a precursor for synthesizing various molybdenum-containing functional materials. For example, molybdenum disulfide (MoS₂) nanosheets, which have applications in supercapacitors and lithium-ion batteries, can be synthesized using molybdenum sources, and structural regulation with compounds like sodium chloride can influence their properties. rsc.orgchalcogen.ro While not directly using this compound in the final material, the synthetic routes often involve molybdenum precursors.
The intercalation of this compound into layered materials like graphene to modify their electronic and optical properties is another area of interest for developing functional materials. krasheninnikov.de This approach can lead to the creation of novel 2D systems with tailored characteristics for applications in transparent conductive films and optoelectronics. krasheninnikov.de
Furthermore, molybdenum-based clusters, which can be derived from this compound precursors, are being investigated for integration into nanocomposites for applications in biotechnology, photovoltaics, solar control, and sensors. tandfonline.com
Synergistic Experimental and Theoretical Approaches in this compound Research
A key trend in the research of this compound is the increasing use of synergistic experimental and theoretical approaches. Combining experimental synthesis and characterization with computational methods, such as Density Functional Theory (DFT) calculations, provides a more comprehensive understanding of the structure, properties, and reactivity of these compounds. rsc.orgacs.orgnih.govmrs.orgresearchgate.netacs.org
Theoretical calculations can offer insights into reaction mechanisms in catalysis, predict the stability and electronic structure of novel this compound architectures, and model the behavior of this compound in different environments, such as molten salts or when integrated into composite materials. krasheninnikov.deescholarship.orgrsc.orgacs.orgmrs.orglib4ri.ch For instance, DFT calculations have been used to understand the synergistic interaction between molybdenum-based co-catalysts and support materials in hydrogen evolution reactions, revealing the influence of band alignment and charge transfer processes. acs.org
Experimental studies provide the necessary data to validate theoretical models and guide further computational investigations. This iterative process between experiment and theory accelerates the discovery and optimization of new this compound-based materials and catalytic systems. The use of advanced characterization techniques in conjunction with theoretical modeling allows for a detailed understanding of structure-property relationships at the atomic and molecular level. krasheninnikov.denih.govmrs.org
Q & A
Q. What are the established methods for synthesizing and characterizing molybdenum chloride compounds in academic research?
this compound exists in multiple oxidation states (e.g., MoCl₂, MoCl₃, MoCl₅), each requiring distinct synthesis protocols. For example, MoCl₅ is typically synthesized by direct chlorination of molybdenum metal at elevated temperatures (~300°C) under controlled Cl₂ flow . Characterization involves:
- X-ray diffraction (XRD) to confirm crystal structure.
- Elemental analysis (e.g., inductively coupled plasma mass spectrometry, ICP-MS) to verify stoichiometry.
- Spectroscopic techniques (e.g., UV-Vis, Raman) to identify electronic transitions and vibrational modes .
For new compounds, researchers must provide purity data (e.g., ≥95% via HPLC) and reproducible synthesis steps, as emphasized in experimental reporting standards .
Q. What analytical techniques are critical for distinguishing between this compound isomers or polymorphs?
- Single-crystal XRD resolves structural differences (e.g., α-MoCl₃ vs. β-MoCl₃).
- Solid-state NMR distinguishes local electronic environments.
- Thermogravimetric analysis (TGA) identifies stability variations between polymorphs under thermal stress .
Researchers should cross-validate results with computational models (e.g., density functional theory) to reconcile experimental and theoretical data .
Q. How should researchers safely handle this compound compounds in laboratory settings?
- MoCl₅ is hygroscopic and reacts violently with water, releasing HCl gas. Use inert-atmosphere gloveboxes for synthesis and storage .
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory.
- Spill management : Neutralize with dry sodium bicarbonate and dispose of waste in sealed containers labeled for metal halides .
Advanced Research Questions
Q. What mechanistic insights explain the stereospecificity of molybdenum(V) chloride in vicinal chlorination reactions?
MoCl₅ acts as a Lewis acid, polarizing C–X bonds in alkyl halides to facilitate nucleophilic attack. For example, in the chlorination of 2-chlorobutane, the reaction proceeds via a cyclic transition state, favoring cis addition in cyclic substrates due to spatial constraints . Stereochemical outcomes are confirmed through:
Q. How can researchers resolve contradictions in reported catalytic activity of this compound clusters?
Discrepancies in catalytic performance (e.g., Mo₃Cl₁₂ vs. Mo₆Cl₁₄) often arise from:
- Surface oxidation : Improper handling in air alters active sites. Use X-ray photoelectron spectroscopy (XPS) to verify oxidation states .
- Solvent effects : Polar solvents (e.g., CH₂Cl₂) may stabilize intermediates differently. Compare turnover frequencies (TOF) across solvent systems .
Controlled experiments under inert conditions and in situ spectroscopic monitoring (e.g., FT-IR) are critical for reproducibility .
Q. What strategies optimize this compound-based precursors for thin-film deposition?
- Chemical vapor deposition (CVD) : MoCl₅ vapor decomposes at 600–800°C to form Mo films. Adjust carrier gas (e.g., H₂/Ar ratio) to control film purity and morphology.
- Pulsed laser deposition (PLD) : Use MoCl₃ targets for oxide-free interfaces. Validate film composition via energy-dispersive X-ray spectroscopy (EDX) .
Report substrate pretreatment and deposition parameters (pressure, temperature) to enable replication .
Q. How do electrochemical properties of this compound complexes vary with coordination environment?
In molten NaCl-KCl electrolytes, MoCl₆³⁻ exhibits irreversible reduction at Mo electrodes due to ligand dissociation. Use cyclic voltammetry to map redox potentials and scanning electron microscopy (SEM) to characterize deposited Mo layers . Contrast with aqueous systems, where hydrolysis dominates, complicating electrochemical behavior .
Q. What experimental designs mitigate confounding variables in studying this compound reactivity?
- Control experiments : Compare reactions with/without MoClₓ to isolate its role.
- Isotopic labeling : Use ³⁶Cl to trace chloride migration pathways.
- High-throughput screening : Vary temperature, pressure, and stoichiometry to identify optimal conditions .
Document all variables in supplemental information to align with journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
